The complete biosynthetic pathway of strychnine was recently deciphered in 2022, identifying the enzymes that convert central intermediate geissoschizine into strychnine and related alkaloids in Strychnos nux-vomica [1] [2] [3]. The pathway is recapitulated below, starting from the universal monoterpene indole alkaloid precursor, strictosidine.
The biosynthetic pathway of strychnine from strictosidine, highlighting key intermediates and enzymes.
The pathway from geissoschizine to strychnine involves at least nine enzymes, with the function of key catalysts summarized in the table below [1].
| Enzyme Name | Gene / Protein ID | Enzyme Family | Catalyzed Reaction / Function |
|---|---|---|---|
| Geissoschizine Oxidase | SnvGO (CYP71AY6) | Cytochrome P450 | Oxidizes geissoschizine to dehydropreakuammicine [1]. |
| Norfluorocurarine Synthase | SnvNS1 / SnvNS2 | α/β Hydrolase | Hydrolyzes dehydropreakuammicine ester, triggering decarboxylation to norfluorocurarine [1]. |
| Norfluorocurarine Oxidase | SnvNO (CYP71A144) | Cytochrome P450 | Hydroxylates norfluorocurarine at the C18 position [1]. |
| Wieland-Gumlich Aldehyde Synthase | SnvWS | Medium-chain Dehydrogenase/Reductase (MDR) | Reduces the 2,16 double bond in 18-OH-norfluorocurarine to form Wieland-Gumlich aldehyde [1]. |
| Malonyltransferase | SnvMAT | Acyltransferase | Malonylates Wieland-Gumlich aldehyde to form pre-strychnine [1] [3]. |
Several findings from the elucidation of this pathway are of particular importance for research and engineering.
The strychnine biosynthesis pathway was solved using a modern, multi-faceted approach that combined 'omics' technologies with functional validation. The general workflow is applicable to elucidating other complex plant metabolic pathways [1] [4].
A generalized workflow for plant natural product pathway discovery, from data generation to functional validation.
The following table consolidates key quantitative information from the strychnine biosynthesis study [1].
| Parameter / Aspect | Quantitative / Technical Details |
|---|---|
| Plant Material | Strychnos nux-vomica (producer); Strychnos sp. (non-producer of strychnine, produces diaboline) [1]. |
| Key Tissues | Roots (primary site of biosynthesis and accumulation) [1]. |
| Gene Selection Criteria | Root-specific expression (FPKM ≥ 20); Co-expression with upstream genes (Pearson r ≥ 0.95) [1]. |
| Heterologous System | Nicotiana benthamiana (Agrobacterium-mediated transient expression) [1] [4]. |
| Key P450 Identity | SnvGO shares 46% amino acid identity with C. roseus geissoschizine oxidase [1]. |
The successful elucidation of the strychnine pathway showcases a powerful strategy that leverages big data and synthetic biology [4] [5].
Table 1: Alkaloid Composition in Different Extracts This table compares the alkaloid profiles of a standard total alkaloid fraction (TAF) and a modified fraction (MTAF) where much of the strychnine has been removed [1].
| Alkaloid Component | TAF (Total Alkaloid Fraction) | MTAF (Modified Total Alkaloid Fraction) |
|---|---|---|
| Strychnine | 42.35% ± 2.22% | 18.05% ± 1.07% |
| Brucine | 20.56% ± 0.95% | 40.67% ± 1.15% |
| Brucine N-oxide | 0.091% ± 0.007% | 0.250% ± 0.029% |
| Ratio (Brucine:Strychnine) | 1:2.05 | 2.2:1 |
Table 2: Toxicity and Pharmacological Activity of Key Alkaloids This table compares the toxicity and observed activities of the two main alkaloids [1].
| Parameter | Strychnine | Brucine |
|---|---|---|
| Acute Toxicity (Oral LD₅₀ in mice) | 6.62 mg/kg [1] | 78 mg/kg [1] |
| Analgesic Activity | Not significant [1] | Significant [1] |
| Anti-inflammatory Activity | Not significant [1] | Significant [1] |
| Antitumor Activity (IC₅₀ on HepG2 cells) | 0.52 mM [1] | 0.10 mM [1] |
| Mechanism of Action | Competitive antagonist of glycine receptors [2] [3] | Similar to strychnine, but less potent [4] |
For researchers working with these compounds, here are key methodologies for extraction and analysis.
Strychnine's primary mechanism is the inhibition of postsynaptic glycine receptors in the spinal cord and brainstem. The following diagram illustrates this neurotoxic pathway.
The term you used, "strychnine phosphate," may refer to a specific salt form of the alkaloid. Strychnine is often used in research as strychnine nitrate or strychnine hydrochloride due to their better solubility in water compared to the free base [2]. The phosphate salt could be another such derivative, but it is not a naturally occurring compound in the Strychnos nux-vomica plant. The natural product and the focus of the available technical literature is on the alkaloids themselves, primarily strychnine and brucine.
The following table outlines the key enzymes and spontaneous reactions that the poison nut tree (Strychnos nux-vomica) uses to produce strychnine from a central intermediate, geissoschizine [1].
| Biosynthetic Step | Enzyme Involved | Enzyme Abbreviation | Reaction Type / Key Notes |
|---|---|---|---|
| Geissoschizine → Akuammicine / Norfluorocurarine | Geissoschizine Oxidase | SnvGO | Oxidative conversion [1]. |
| Norfluorocurarine Synthase | SnvNS1/SnvNS2 | α/β hydrolase; ester hydrolysis & decarboxylation [1]. | |
| Norfluorocurarine → 18-OH Norfluorocurarine | Norfluorocurarine Oxidase | SnvNO | Cytochrome P450 (CYP71A144); hydroxylation at C18 [1]. |
| 18-OH Norfluorocurarine → Wieland–Gumlich Aldehyde | Wieland–Gumlich Aldehyde Synthase | SnvWS | Medium-chain dehydrogenase/reductase (MDR); reduces 2,16 double bond [1]. |
| Wieland–Gumlich Aldehyde → Prestrychnine | Not identified; spontaneous | N/A | Aldol-type condensation with acetyl-CoA [2]. |
| Prestrychnine → Strychnine | None (spontaneous) | N/A | Non-enzymatic cyclization; occurs at room temperature [3] [4]. |
The research team used a combination of modern omics technologies and classic biochemical logic to piece together this complex pathway.
The diagram below illustrates the logical process and multi-omics strategies used to discover the strychnine biosynthetic pathway.
This discovery has significant implications for future research and application.
The complete elucidation of the strychnine biosynthetic pathway marks a triumph of integrating big data analytics with classical biochemical reasoning. This breakthrough paves the way for innovative production of complex plant alkaloids through synthetic biology.
Strychnine is a potent, high-affinity, and highly specific competitive antagonist of the inhibitory glycine receptor (GlyR). As a prototypical alkaloid neurotoxin isolated from Strychnos nux-vomica seeds, it has become an indispensable pharmacological tool for probing the structure, function, and physiological roles of GlyRs in the central nervous system [1]. GlyRs are members of the pentameric Cys-loop ligand-gated ion channel family and mediate fast inhibitory neurotransmission, primarily in the spinal cord, brainstem, and other brain regions [2] [3]. Antagonism of these receptors by strychnine disrupts inhibitory signaling, leading to neuronal hyperexcitability, which manifests in vivo as exaggerated startle reflexes, muscle spasms, and convulsions.
Recent breakthroughs in structural biology, particularly through X-ray crystallography and electron cryo-microscopy (cryo-EM), have elucidated the precise molecular mechanism of strychnine antagonism at an atomic resolution [4] [5] [6]. This whitepaper provides a comprehensive technical summary of strychnine's mechanism of action, its application in experimental protocols, and the quantitative data essential for research and drug discovery efforts targeting the glycinergic system.
High-resolution structural studies have revealed how strychnine binding stabilizes the GlyR in a closed-channel state.
The binding site for strychnine is located within the orthosteric binding pocket in the extracellular domain (ECD) of the GlyR, which is formed at the interface between adjacent subunits. Key interactions include:
Table 1: Key Structural Determinations of Glycine Receptor with Strychnine
| Receptor Construct | Technique | Resolution | PDB Accession | Key Findings |
|---|---|---|---|---|
| Human GlyR-α3 homopentamer | X-ray Crystallography | 3.0 Å | 5CFB [5] | Revealed antagonist-bound closed state; showed orthosteric site expansion. |
| Zebrafish GlyR-α1 homopentamer | Electron Cryo-Microscopy | ~3.0 Å | N/A [4] | Illuminated allosteric coupling between ECD and TMD; visualized pore closure. |
The following diagram illustrates the conformational changes induced by strychnine binding, leading to channel closure:
Conformational changes from strychnine binding prevent ion channel opening.
The binding and functional impact of strychnine can be quantified through various electrophysiological and binding assays.
Table 2: Quantitative Pharmacological Profile of Strychnine at Different GlyR Subunits
| GlyR Subtype | Experimental System | Apparent IC₅₀ / Kᵢ | Key Experimental Findings |
|---|---|---|---|
| GlyR-α2 (homomeric) | HEK 293 cells, Patch Clamp | No significant difference in affinity between systems [7] | System-dependent efficacy of partial agonists (taurine, β-alanine); strychnine affinity unaffected. |
| GlyR-α2/β (heteromeric) | HEK 293 cells, Patch Clamp | No significant difference in affinity between systems [7] | Presence of β-subunit reduced efficacy of partial agonists; strychnine potency was maintained. |
| GlyR-α2 (homomeric) | L-cell fibroblasts, Patch Clamp | No significant difference in affinity between systems [7] | Demonstrated that expression system can dramatically influence agonist, but not antagonist, pharmacology. |
| Native GlyRs | Cerebellar slices, ex vivo | Working concentration: 75 µM [8] | Effectively blocked GlyRs to study role in neuroinflammation signaling pathways. |
This protocol is adapted from studies investigating the role of glycinergic signaling in neuroinflammation [8].
This protocol is used for quantitative pharmacology and characterizing subunit-specific effects [7].
The workflow for the electrophysiological characterization is summarized below:
Key steps for electrophysiological analysis of strychnine antagonism.
Strychnine is critical for defining the physiological and pathophysiological roles of GlyRs:
GlyR dysfunction, often studied using strychnine-sensitive models, is implicated in several disorders:
Toxicokinetics describes how a toxic substance moves through the body, encompassing absorption, distribution, metabolism, and excretion.
The following table summarizes the quantitative toxicokinetic data and lethal doses across species:
| Parameter | Species | Value | Source |
|---|---|---|---|
| LD₅₀ (Oral) | Rat | 0.96 - 2.3 mg/kg | [1] [5] [2] |
| Mouse | 2.0 mg/kg | [2] | |
| Dog | 0.5 mg/kg | [1] [2] | |
| Cat | 0.5 - 2.0 mg/kg | [1] [2] | |
| Rabbit | 0.6 mg/kg | [2] | |
| Human Lethal Dose | Human | 30 - 120 mg (oral) | [5] |
| Volume of Distribution | Human / Animal | ~13 L/kg | [3] [1] |
| Elimination Half-life | Human | 10 - 16 hours | [3] |
Strychnine exerts its profound neurotoxic effects through a specific receptor-level interaction.
The diagram below illustrates this mechanism and its consequences:
Strychnine blocks glycine receptors, leading to uncontrolled muscle contractions.
Analysis of strychnine and investigation of its effects involve several established techniques.
Despite its high toxicity, strychnine is a subject of research for potential therapeutic repurposing.
Strychnine is a highly toxic alkaloid primarily extracted from the seeds of Strychnos nux-vomica [1] [2]. Its phosphate derivative is a compound of interest in toxicology, forensics, and regulatory safety. Strychnine's toxicity arises from its antagonism of glycine and acetylcholine receptors in the central nervous system, leading to powerful muscle contractions and potential death by asphyxiation [3] [2]. The minimum lethal oral dose for adults is estimated to be between 30-120 mg [4]. Due to its high toxicity, the use of strychnine is banned in many countries [3]. This necessitates robust, sensitive, and specific analytical methods for its determination in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) provides a powerful tool for the unambiguous identification and quantification of strychnine in forensic and clinical toxicology.
The following diagram illustrates the core workflow for strychnine analysis via GC-MS, from sample preparation to final identification and quantification:
The sample preparation is critical for isolating strychnine from complex matrices and reducing interference.
The following table summarizes strychnine concentrations found in real-world cases, which aids in interpreting analytical results.
| Sample Type | Concentration | Context / Significance |
|---|---|---|
| Liver Tissue | 98.6 mg/kg | Fatal poisoning case [5] |
| Subclavian Blood | 1.82 mg/L (1.82 µg/mL) | Fatal poisoning case [5] |
| Inferior Vena Cava Blood | 3.32 mg/L (3.32 µg/mL) | Fatal poisoning case [5] |
| Stomach Content | "Higher than a lethal dose" | Fatal poisoning case; indicates recent ingestion [1] |
| Blood (General) | < 2 mg/L | Toxic level [2] |
| Blood (General) | 2 - 10 mg/L | Potentially lethal level [2] |
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a prominent technique for strychnine analysis, often offering simpler sample preparation without the need for derivatization.
This guide provides detailed protocols for the determination of this compound using GC-MS, supplemented by a modern LC-MS/MS approach.
The choice between techniques depends on laboratory capabilities, required throughput, and the specific matrix being analyzed. Both methods, when properly validated, provide the reliability needed for toxicological investigations, regulatory compliance, and public health protection.
This application note provides a validated method for the determination of strychnine in biological tissues using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is suitable for forensic and clinical investigations of strychnine poisoning [1] [2].
Strychnine is isolated from biological samples via a liquid-liquid extraction procedure. An acid solution clean-up is used for purification. The extracted analyte is then separated and quantified using GC-MS with papaverine as an internal standard to ensure accuracy and precision [2].
The following diagram illustrates the sample preparation and analysis workflow:
The following conditions are based on published methods and may require optimization for your specific instrument [1] [2].
The table below summarizes the performance characteristics of the GC-MS method as reported in the literature [2].
| Parameter | Performance Value | Acceptance Criteria |
|---|---|---|
| Limit of Quantification (LOQ) | 0.1 mg/mL or mg/g | - |
| Recovery Rate | 75.0% to 98.7% | Typically 70-120% |
| Coefficient of Variation (CV) | 4.8% to 10.5% | Typically <15% |
| Linearity | R² > 0.99 (as per Codex guidelines for similar methods [3]) | R² ≥ 0.99 |
Current analytical research for strychnine in food and biological matrices has largely shifted to LC-MS/MS due to its superior sensitivity and ability to handle complex matrices without extensive derivatization. A recently developed and validated method for livestock and fishery products shows advanced performance, as summarized below [3].
The following table compares the key metrics of the modern LC-MS/MS method with the traditional GC-MS protocol.
| Parameter | LC-MS/MS Method [3] | GC-MS Method [2] |
|---|---|---|
| LOQ | 0.005 mg/kg | 0.1 mg/mL or mg/g |
| Average Recovery | 84.7% to 112.9% | 75.0% to 98.7% |
| Coefficient of Variation | < 13.1% | 4.8% to 10.5% |
| Linearity (R²) | > 0.99 | > 0.99 (inferred) |
The significantly lower LOQ achieved by LC-MS/MS demonstrates its advantage for detecting trace-level strychnine residues, making it more suitable for regulatory food safety monitoring [3].
Both GC-MS and LC-MS/MS are reliable techniques for strychnine analysis. The provided GC-MS protocol is a robust method suitable for forensic and clinical toxicology. However, for researchers requiring the highest sensitivity and minimal sample preparation for complex matrices like food, transitioning to an LC-MS/MS-based method is highly recommended.
Strychnine (Str), a monoterpene indole alkaloid derived from Strychnos nux-vomica L. seeds, has demonstrated significant therapeutic potential despite its narrow therapeutic index. This compound has traditionally been used in subcutaneous injections for treating conditions such as hemiplegia, amblyopia, and various pain disorders. However, the conventional administration routes present substantial challenges, including rapid peak blood concentration reached within fifteen minutes, pronounced systemic toxicity, and dangerous side effects such as spinal cord excitation, tonic spasms, and potential respiratory muscle paralysis. These limitations have severely restricted its clinical utility and patient safety. [1] [2]
The development of a transdermal drug delivery system (TDDS) for strychnine offers a promising alternative that addresses these critical limitations. TDDS provides zero-order absorption kinetics, which maintains stable plasma drug concentrations and minimizes the peak-trough fluctuations associated with conventional administration methods. This characteristic is particularly advantageous for drugs with narrow therapeutic indices like strychnine. Additionally, the transdermal route effectively bypasses hepatic first-pass metabolism, reduces gastrointestinal discomfort, improves patient compliance through simplified administration, and enables easy termination of treatment if adverse effects occur. The strategic implementation of TDDS for strychnine represents a significant advancement in harnessing its therapeutic potential while mitigating its dangerous side effect profile. [3] [4] [5]
The ion-pair strategy has emerged as a particularly effective approach for enhancing the skin permeability of strychnine. This method involves forming complexes between the strychnine molecule and various fatty acids, which significantly alters its physicochemical properties without modifying its chemical structure or pharmacological activity. Research has demonstrated that forming ion-pair compounds with homologous fatty acids can dramatically improve transdermal flux, with permeation values reaching 2.2 to 8.4 times that of unmodified strychnine. Among these complexes, Str-C10 (strychnine-decanoic acid ion-pair) has shown exceptional performance, achieving the highest permeation flux of 42.79 ± 19.86 µg/cm²/h. The formation of these ion-pair compounds has been thoroughly confirmed through multiple analytical techniques, including Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and molecular simulation studies. [1]
The mechanism behind this enhanced permeability involves improved affinity for skin tissues. Molecular simulation studies utilizing ceramide, cholesterol, and free fatty acids in equal molar ratios to represent intercellular lipids have demonstrated that strychnine ion-pair compounds exhibit better compatibility with both intercellular lipids and aqueous environments compared to unmodified strychnine. This enhanced compatibility facilitates more efficient distribution from the delivery vehicle to the skin layers, ultimately resulting in superior transdermal permeation. The strategic selection of fatty acid chain length plays a crucial role in optimizing this effect, with C10 (decanoic acid) providing the ideal balance between lipophilicity and hydrophilicity for skin permeation. [1]
Advanced nanocarrier systems represent another promising approach for strychnine transdermal delivery. Recent research has focused on developing strychnine-loaded transliposomes (STCN-TLs), which combine the advantages of liposomes and transfersomes to create highly deformable vesicles with enhanced skin-penetrating capabilities. These specialized nanocarriers have demonstrated remarkable performance in preclinical studies, showing a 2.5-fold increase in skin permeability compared to conventional strychnine solutions. The unique structure of transliposomes, incorporating both phospholipids and edge-active surfactants, allows them to deform and navigate through the complex lipid matrix of the stratum corneum more effectively than traditional vesicular systems. [6]
The optimization of STCN-TL formulations typically employs a Box-Behnken design (BBD) approach, systematically evaluating the influence of key composition variables on critical quality attributes. Through this methodology, researchers have identified optimal formulation parameters that yield vesicles with ideal characteristics for transdermal delivery: a vesicle size of approximately 101.5 ± 2.14 nm, polydispersity index of 0.218 ± 0.12 (indicating excellent size homogeneity), and high entrapment efficiency of 81.74 ± 1.43%. These optimized formulations have demonstrated superior dermatokinetic profiles, with significantly increased Cskin max and AUC0-8 values compared to conventional strychnine gels, highlighting their potential for effective skin cancer treatment. [6]
Table 1: Comparison of Strychnine Formulation Strategies for Transdermal Delivery
| Formulation Type | Composition | Key Characteristics | Permeation Enhancement | Best For |
|---|---|---|---|---|
| Ion-pair Compounds | Strychnine + Fatty acids (C4-C18) | Alters physicochemical properties without structural modification | 2.2 to 8.4-fold increase; Str-C10 shows highest flux (42.79 µg/cm²/h) | Systemic delivery, controlled release |
| Transliposomes | Lipoid S100, Cholesterol, Sodium cholate | VS: ~101.5 nm, PDI: ~0.218, EE: ~81.74% | 2.5-fold increase vs. solution; Enhanced dermatokinetics | Localized treatment, skin cancer therapy |
| Traditional Gel | Polymer matrix + Strychnine | Conventional semi-solid formulation | Baseline comparison | Reference formulation |
Table 2: Physicochemical Properties of Strychnine Ion-Pair Compounds with Different Fatty Acids
| Ion-Pair Compound | Permeation Flux (µg/cm²/h) | Q24 (µg/cm²) | Saturated Solubility (µg/mL) | Log KO/W |
|---|---|---|---|---|
| Str | 5.08 ± 2.39 | 101.24 ± 50.95 | 6579.5 ± 426.6 | 1.18 ± 0.01 |
| Str-C4 | 8.18 ± 3.79 | 143.69 ± 34.18 | 8435.9 ± 30.4 | 0.17 ± 0.02 |
| Str-C6 | 21.94 ± 10.84 | 475.17 ± 104.73 | 8996.4 ± 92.5 | 0.61 ± 0.03 |
| Str-C10 | 42.79 ± 19.86 | 857.54 ± 157.84 | 4262.6 ± 173.5 | 1.07 ± 0.01 |
| Str-C12 | 37.78 ± 13.72 | 789.88 ± 130.72 | 3090.1 ± 274.4 | 1.16 ± 0.04 |
| Str-C14 | 27.51 ± 5.85 | 568.48 ± 112.79 | 1908.8 ± 123.5 | 1.11 ± 0.02 |
Objective: To prepare and characterize strychnine-fatty acid ion-pair compounds for enhanced transdermal delivery.
Materials:
Procedure:
Ion-pair Formation:
Characterization:
Quality Control:
Objective: To prepare and characterize strychnine-loaded transliposomes for enhanced skin permeation.
Materials:
Procedure:
Thin Film Hydration Method:
Characterization:
Quality Control:
Sonophoresis Protocol:
Objective: To enhance strychnine transdermal permeation using ultrasound energy.
Materials:
Procedure:
Skin Preparation:
Ultrasound Application:
Post-Treatment Analysis:
Optimal Parameters:
Chemical Permeation Enhancers:
Various chemical enhancers can be incorporated into strychnine formulations to improve skin permeation:
Formulation Considerations:
Objective: To evaluate the transdermal permeation performance of strychnine formulations.
Materials:
Procedure:
Experimental Setup:
Sampling and Analysis:
Data Analysis:
Acceptance Criteria:
Objective: To determine strychnine concentration in different skin layers.
Procedure:
Skin Processing:
Extraction and Analysis:
Data Interpretation:
Table 3: Analytical Methods for Strychnine Quantification and Characterization
| Analysis Type | Method | Conditions | Key Parameters |
|---|---|---|---|
| HPLC Quantification | Reverse-phase C18 column | Mobile phase: Acetonitrile: buffer (70:30), Flow: 1.0 mL/min, Detection: 254 nm | Retention time: ~6.5 min, LOD: 0.1 µg/mL |
| Vesicle Characterization | Dynamic Light Scattering | Temperature: 25°C, Angle: 90° | Vesicle size, PDI, Zeta potential |
| Skin Permeation | Franz diffusion cell | Receptor: PBS pH 7.4, Temperature: 32°C | Flux (J), Lag time (Tlag), Permeability coefficient (P) |
| Skin Retention | HPLC-MS/MS | ESI positive mode, MRM transition | Cskin max, AUC0-8, epidermal vs. dermal distribution |
The following diagram illustrates the comprehensive development workflow for strychnine transdermal drug delivery systems, integrating formulation strategies, characterization methods, and enhancement techniques:
Diagram 1: Comprehensive workflow for the development of strychnine transdermal drug delivery systems, integrating formulation strategies, characterization methods, permeation assessment, and enhancement techniques.
The development of effective strychnine transdermal delivery systems represents a significant advancement in harnessing the therapeutic potential of this powerful alkaloid while minimizing its substantial toxicity risks. The application notes and protocols detailed in this document provide researchers with comprehensive methodologies for formulating, characterizing, and evaluating strychnine TDDS. The ion-pair strategy and nanocarrier approaches have demonstrated remarkable success in enhancing skin permeation while maintaining pharmacological activity.
Future research directions should focus on advanced delivery technologies, including microneedle-assisted delivery, electroporation techniques, and smart polymer systems that respond to physiological stimuli. Additionally, comprehensive toxicological assessments and clinical validation studies are essential next steps for translating these promising laboratory findings into clinically viable therapeutic products. The integration of quality-by-design principles and advanced manufacturing technologies will further enhance the reproducibility and scalability of strychnine TDDS, ultimately expanding treatment options for conditions where strychnine's unique pharmacological properties offer therapeutic benefits.
Strychnine (Str) is a bioactive alkaloid with demonstrated therapeutic potential as a spinal cord stimulant for treating conditions such as hemiplegia and amblyopia. However, its clinical application faces significant challenges due to a narrow therapeutic index, where toxic doses are dangerously close to therapeutic levels. Conventional subcutaneous administration presents substantial risks because Str reaches peak blood concentration within fifteen minutes, potentially exciting spinal cord reflexes and causing tonic spasms or even fatal respiratory muscle paralysis. These limitations necessitate the development of safer administration strategies that can provide more controlled delivery of this potent compound [1] [2].
The transdermal drug delivery system (TDDS) represents a promising alternative for Str administration, offering the potential for zero-order absorption kinetics that can maintain stable plasma concentrations and minimize peak-related toxicity risks. However, the skin presents a formidable natural barrier to drug penetration, consisting of lipophilic stratum corneum (SC) and aqueous viable epidermis. This complex structure effectively limits passive diffusion of drugs, particularly those like Str with poor solubility in both aqueous and lipophilic media. To overcome these challenges, the ion-pair strategy has emerged as a promising technique that modifies physicochemical properties of drugs without altering their chemical structure or pharmacological activity [1].
The fundamental principle of ion-pair formation involves combining ionized drug molecules with oppositely charged counterions, creating complexes with modified partition coefficients, solubility profiles, and molecular characteristics that enhance compatibility with skin components. This application note provides comprehensive experimental protocols and analytical methods for developing Str ion-pair compounds, specifically with homologous fatty acids, to significantly enhance skin permeability while maintaining therapeutic efficacy and safety [1] [3].
Solution Preparation: Accurately weigh 2g Str and an equimolar quantity of the selected fatty acid. Dissolve both components in 100mL chloroform within a round-bottom flask [4].
Reaction Phase: Stir the mixture continuously at room temperature (25±2°C) using a magnetic stirrer for 5 hours to facilitate ion-pair formation through acid-base neutralization [4].
Solvent Removal: Carefully evaporate chloroform using a rotary evaporator at 40°C under reduced pressure until a concentrated residue remains.
Drying Process: Transfer the resulting ion-pair compound to a vacuum oven and dry at 40°C overnight to remove residual solvent and moisture [4].
Storage: Store the final ion-pair compounds in a desiccator at room temperature protected from light until further characterization.
Purpose: To confirm proton transfer and ion-pair formation through chemical shift analysis [1].
Procedure:
Interpretation: Successful ion-pair formation is indicated by consistent downfield chemical shifts in the proton nuclei near the nitrogen atom of Str, confirming altered electron density due to ionic interaction [1].
Purpose: To identify characteristic functional group changes indicating ion-pair formation [1].
Procedure:
Interpretation: Successful ion-pair formation is confirmed by:
Receptor Phase: Fill receptor compartments with 7mL phosphate buffer (pH 6.0), maintained at 37±0.5°C with continuous magnetic stirring at 300 rpm [1].
Donor Phase: Apply 1mL of vehicle containing Str or Str ion-pair compounds (equivalent to 100μg/mL Str) to the donor compartment.
Sampling Schedule: Withdraw 300μL samples from the receptor compartment at predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, 24 hours), replacing with an equal volume of fresh pre-warmed receptor medium.
Sample Analysis: Quantify Str concentration in samples using validated HPLC methods.
Data Analysis: Calculate cumulative drug permeation (Q₂₄, μg/cm²), steady-state flux (J, μg/cm²/h), and lag time (Tₗₐg, h).
Purpose: To investigate molecular-level interactions between Str ion-pair compounds and skin components [1].
Procedure:
Table 1: Skin Permeation Parameters of Strychnine and Its Ion-Pair Compounds
| Compound | Q₂₄ (μg/cm²) | Flux, J (μg/cm²/h) | Enhancement Ratio | Lag Time (h) |
|---|---|---|---|---|
| Str | 101.24 ± 50.95 | 5.08 ± 2.39 | 1.0 (Reference) | 6.02 ± 0.64 |
| Str-C4 | 143.69 ± 34.18 | 8.18 ± 3.79 | 1.6 | 6.68 ± 0.34 |
| Str-C6 | 475.17 ± 104.73 | 21.94 ± 10.84 | 4.3 | 6.76 ± 0.43 |
| Str-C10 | 857.54 ± 157.84 | 42.79 ± 19.86 | 8.4 | 7.05 ± 0.17 |
| Str-C12 | 789.88 ± 130.72 | 37.78 ± 13.72 | 7.4 | 6.88 ± 0.36 |
| Str-C14 | 568.48 ± 112.79 | 27.51 ± 5.85 | 5.4 | 7.00 ± 0.12 |
| Str-C16 | 521.09 ± 38.65 | 26.17 ± 10.20 | 5.2 | 5.85 ± 0.60 |
| Str-C18 | 247.40 ± 82.73 | 10.93 ± 5.75 | 2.2 | 6.51 ± 0.58 |
The permeation data reveals that Str-C10 demonstrates the highest permeation enhancement with an 8.4-fold increase in flux compared to unmodified Str. The relationship between fatty acid chain length and permeation follows a parabolic pattern, with optimal performance at medium chain lengths (C10-C12) and reduced enhancement with shorter or longer chains [1].
Table 2: Solubility and Partition Coefficients of Strychnine Ion-Pair Compounds
| Compound | Aqueous Solubility (μg/mL) | Log K_O/W | Solubility in IPM (μg/mL) |
|---|---|---|---|
| Str | 6579.5 ± 426.6 | 1.18 ± 0.01 | 439.8 ± 53.4 |
| Str-C4 | 8435.9 ± 30.4 | 0.17 ± 0.02 | 422.5 ± 51.7 |
| Str-C6 | 8996.4 ± 92.5 | 0.61 ± 0.03 | 605.0 ± 131.2 |
| Str-C10 | 4262.6 ± 173.5 | 1.07 ± 0.01 | 556.6 ± 62.1 |
| Str-C12 | 3090.1 ± 274.4 | 1.16 ± 0.04 | 498.3 ± 34.1 |
| Str-C14 | 1908.8 ± 123.5 | 1.11 ± 0.02 | 420.1 ± 10.5 |
| Str-C16 | 1701.9 ± 116.8 | 1.07 ± 0.01 | 422.6 ± 8.3 |
| Str-C18 | 1668.5 ± 261.8 | 1.17 ± 0.02 | 433.2 ± 16.3 |
The solubility data indicates that ion-pair formation significantly modifies the physicochemical properties of Str. Shorter-chain fatty acids (C4, C6) increase aqueous solubility and decrease log K_O/W, while medium and long-chain fatty acids (C10-C18) produce partition coefficients similar to native Str but with modified solubility profiles that enhance skin permeation [1].
Molecular simulation studies provide insights into the mechanistic basis for enhanced permeation of Str ion-pair compounds. Binding energy calculations demonstrate that Str ion-pair compounds exhibit better compatibility with both intercellular lipids and aqueous viable skin compared to Str alone. This improved affinity facilitates partitioning from the vehicle into skin components, thereby enhancing overall permeation [1].
The experimental workflow for developing and evaluating strychnine ion-pair compounds can be visualized as follows:
Diagram 1: Experimental workflow for developing strychnine ion-pair transdermal formulations
The relationship between fatty acid chain length and permeation enhancement reveals critical insights for optimizing Str ion-pair compounds:
Diagram 2: Structure-activity relationship of fatty acid chain length effects on permeation
Counterion Selection: Medium-chain fatty acids (C10-C12) demonstrate the optimal balance of lipophilicity and molecular size for enhanced Str permeation. These counterions provide sufficient lipid compatibility without excessive molecular bulk that could impede diffusion through skin structures [1].
Vehicle Optimization: Based on successful precedents with similar ion-pair systems, consider binary solvent systems such as Transcutol:water (60:40 v/v) or ternary systems incorporating propylene glycol (PG):Transcutol:water (10:40:50 v/v/v) to maximize both solubility and thermodynamic activity of the drug [3].
Stability Considerations: Monitor ion-pair stability in the selected vehicle, as premature dissociation can reduce permeation enhancement. Techniques such as FTIR spectroscopy can verify ion-pair integrity in the final formulation [1] [3].
Ion-Pair Formation Verification: Implement both NMR and FTIR as complementary techniques to confirm ion-pair formation before proceeding to formulation studies.
Content Uniformity: Develop and validate HPLC methods for quantifying both Str and counterion content in the ion-pair complex and final formulations.
Stability Testing: Conduct accelerated stability studies (40°C/75% RH) for at least 3 months to evaluate ion-pair integrity and permeation maintenance.
Given Str's narrow therapeutic index, implement rigorous quality control measures:
Dose Calibration: Carefully calibrate applied doses in permeation studies to ensure therapeutic relevance.
Skin Irritation Assessment: Include skin irritation evaluation as part of formulation screening using validated models (e.g., Epiderm, SkinEthic).
Analytical Sensitivity: Ensure HPLC methods can detect Str concentrations well below therapeutic levels to monitor potential overdose risks.
The development of Str ion-pair compounds with homologous fatty acids represents a promising strategy for enhancing transdermal delivery of this challenging compound. Experimental data demonstrates that optimized ion-pair complexes can achieve up to 8.4-fold enhancement in skin permeation compared to unmodified Str, with Str-C10 (decanoic acid counterion) showing the most favorable characteristics.
The systematic approach outlined in these application notes—from rational counterion selection and comprehensive characterization to meticulous permeation studies and molecular simulation—provides a robust framework for developing effective transdermal formulations of ionic drugs. The relationship between counterion chain length and permeation enhancement follows a clear parabolic pattern, highlighting the importance of molecular optimization in formulation development.
Future research directions should explore advanced counterion design including amino acid derivatives, investigate synergistic combinations with physical enhancement technologies, and evaluate long-term stability in prototype formulations. The principles and protocols established for Str ion-pair compounds can potentially be extended to other challenging drug molecules with similar physicochemical properties, expanding the toolbox for transdermal drug delivery innovation.
Strychnine, a naturally occurring terpene indole alkaloid derived from the seeds of Strychnos nux-vomica L., has historically been utilized as a central nervous system (CNS) stimulant with particular research focus on its spinal cord activity. While its therapeutic applications in modern medicine are severely limited due to an extremely narrow therapeutic index, strychnine remains an invaluable research tool in neuroscience and neuropharmacology for investigating inhibitory neurotransmission in the CNS. The phosphate salt form of strychnine has been developed to improve aqueous solubility for research applications, facilitating in vitro and in vivo experimental protocols. Strychnine functions primarily as a potent competitive antagonist at glycine receptors in the spinal cord and brain, effectively blocking inhibitory neurotransmission and resulting in neuronal hyperexcitability. This pharmacological property has made it an essential compound for studying the role of glycinergic pathways in various neurological functions and disorders. Current research applications include investigations of motor neuron excitability, spinal reflex circuits, inhibitory neurotransmission mechanisms, and the development of experimental models of convulsive disorders. These application notes provide comprehensive information on the theoretical framework, experimental protocols, and safety considerations for utilizing strychnine phosphate in regulated research environments.
Strychnine exerts its primary pharmacological effects through specific antagonism of the strychnine-sensitive glycine receptor (GlyR), a ligand-gated chloride channel predominantly located in the spinal cord and brainstem. Under normal physiological conditions, glycine binding to GlyR triggers chloride ion influx into neurons, leading to membrane hyperpolarization and reduced neuronal excitability. Strychnine competitively binds to the glycine binding site on the α-subunit of GlyR, preventing glycine-mediated activation and thereby suppressing inhibitory neurotransmission. This blockade results in disinhibition of motor neurons and uncontrolled propagation of excitatory signals throughout the spinal cord, manifesting as muscle hypertonicity and convulsions. The specific molecular signaling pathway is systematically illustrated in Figure 1.
Figure 1: Molecular signaling pathway of strychnine-mediated glycine receptor antagonism
The disruption of glycinergic inhibition by strychnine produces characteristic neurophysiological effects beginning at the molecular level and progressing to systemic manifestations. At the cellular level, strychnine binding induces a significant reduction in chloride conductance through GlyR, diminishing the inhibitory postsynaptic potentials (IPSPs) that normally regulate motor neuron excitability. This leads to enhanced synaptic transmission and amplified reflex responses in spinal circuits. Systemically, these effects manifest as heightened reflex excitability, increased muscle tone, and generalized convulsions in response to minimal sensory stimuli. The convulsions typically follow a tonic-clonic pattern, involving simultaneous contraction of agonist and antagonist muscles, which distinguishes them from the sequential contractions observed in epileptic seizures. Importantly, strychnine's effects are primarily confined to the spinal cord and brainstem, with consciousness typically remaining intact throughout the convulsive episodes, a key characteristic differentiating strychnine-induced seizures from other convulsive states [1] [2].
Strychnine has a complex historical profile in medicinal applications, with its use dating back centuries in traditional herbal medicine systems. Before the development of safer alternatives, strychnine was incorporated into various pharmaceutical preparations, primarily as a bitter stomachic to stimulate digestion and appetite. In Western medicine, it was historically used as a central nervous system stimulant for conditions such as asthenia, hypotension, and as an analectic to reverse respiratory depression in cases of barbiturate overdose. Traditional Chinese medicine applications of processed nux vomica seeds, which contain strychnine as a primary active component, included treatments for rheumatic disorders, neurological pain, and inflammatory conditions. However, these therapeutic applications have been largely abandoned in modern medical practice due to strychnine's extremely narrow therapeutic window and the availability of safer alternative medications with more favorable risk-benefit profiles [3] [2].
In contemporary research settings, this compound serves as an indispensable pharmacological tool for investigating inhibitory neurotransmission mechanisms. Its primary research applications include: 1) Neuropharmacology Studies: Strychnine is widely utilized to characterize glycinergic neurotransmission in various neural pathways and to investigate the role of inhibitory transmission in neuronal circuit function. 2) Animal Model Development: Researchers employ strychnine to establish experimental models of convulsive disorders and neuronal hyperexcitability conditions for anticonvulsant drug screening. 3) Receptor Characterization: Strychnine remains a fundamental tool for glycine receptor subtype identification, distribution mapping, and functional characterization. 4) Spinal Cord Physiology: The compound facilitates studies of motor control mechanisms, spinal reflex arcs, and sensory processing at the spinal level. Recent investigations have also explored strychnine's potential research applications in learning and memory paradigms, with evidence suggesting that glycine receptors may play a modulatory role in hippocampal synaptic plasticity [4] [1].
Table 1: Historical and Potential Therapeutic Applications of Strychnine
| Application Category | Specific Use | Dosage Range/Concentration | Efficacy Evidence | Safety Considerations |
|---|---|---|---|---|
| Historical Medicinal Uses | Digestive stimulant | 1-5 mg orally | Anecdotal reports only | High risk of poisoning |
| Respiratory stimulant | 1-3 mg IV | Limited clinical data | Narrow therapeutic index | |
| Circulatory stimulant | 1-3 mg IV | Case reports | Potential for fatal outcome | |
| Traditional Medicine | Rheumatism treatment | Processed nux vomica extracts | Limited controlled studies | Toxicity concerns |
| Analgesic applications | Modified alkaloid fractions | Animal studies | Requires extensive processing | |
| Research Applications | Glycine receptor studies | 0.1-10 µM in vitro | Well-established | Restricted to laboratory use |
| Convulsion models | 1-3 mg/kg (animal studies) | Robust experimental data | Requires ethical approval |
4.1.1 Purpose and Scope This protocol describes standardized procedures for investigating strychnine's effects on glycine receptor function in in vitro electrophysiological preparations. The method is applicable to brain slice preparations, spinal cord slices, and cultured neuronal systems expressing native or recombinant glycine receptors. The primary objective is to quantitatively assess strychnine's potency and efficacy as a glycine receptor antagonist through measurement of inhibitory postsynaptic currents (IPSCs) and glycine-evoked currents.
4.1.2 Materials and Reagents
4.1.3 Experimental Procedure
4.1.4 Data Interpretation and Quality Control Expected outcomes include concentration-dependent suppression of glycine-evoked currents with typical IC₅₀ values ranging from 0.1-0.3 µM for native glycine receptors. Appropriate positive controls (such as established GlyR antagonists) and negative controls (aCSF alone) should be included in experimental designs. Data should be normalized to baseline responses to account for potential run-down of receptors. Results demonstrating competitive antagonism should show parallel rightward shifts in glycine concentration-response curves with no reduction in maximal response [4] [3].
4.2.1 Purpose and Scope This protocol details a standardized procedure for evaluating the convulsant properties of this compound in laboratory animals, primarily used for screening potential anticonvulsant compounds or studying mechanisms of neuronal hyperexcitability. The method quantifies the latency to onset, severity, and duration of strychnine-induced seizures following systemic administration.
4.2.2 Materials and Reagents
4.2.3 Experimental Procedure
4.2.4 Data Analysis and Ethical Considerations Quantitative analysis should include dose-response relationships for seizure induction, with calculation of CD₅₀ (convulsant dose in 50% of animals) and LD₅₀ (lethal dose in 50% of animals) values using appropriate statistical methods (e.g., probit analysis). All procedures must be approved by institutional animal care and use committees (IACUC) and adhere to relevant ethical guidelines for seizure induction studies. Researchers must implement humane endpoints and appropriate anesthesia for surgical procedures when applicable [5] [1].
This compound exhibits extreme acute toxicity with a narrow margin between pharmacologically active and lethal doses. The compound is rapidly absorbed across various administration routes, including oral ingestion, inhalation, and parenteral administration, with symptoms typically appearing within 15-30 minutes after exposure. The median lethal dose (LD₅₀) values vary significantly across species and administration routes, reflecting differences in metabolic pathways and receptor sensitivity. For risk assessment and safety planning in research environments, comprehensive quantitative toxicity data is provided in Table 2.
Table 2: Comprehensive Toxicity Profile of Strychnine
| Species | Route | Toxic Dose (LD₅₀) | Lethal Dose (LD₉₅) | Time to Onset | Primary Symptoms |
|---|---|---|---|---|---|
| Human | Oral | 1.5 mg/kg [1] | 10-15 mg/kg | 15-30 min | Muscle spasms, convulsions |
| Mouse | Oral | 2.0 mg/kg [3] | 5-7 mg/kg | 5-15 min | Hyperexcitability, tonic extensions |
| Rat | Oral | 16.0 mg/kg [3] | 30-35 mg/kg | 10-20 min | Tremors, convulsions |
| Dog | Oral | 0.5 mg/kg [3] | 1-2 mg/kg | 10-25 min | Rigidity, seizures |
| Rat | Intravenous | 1.5 mg/kg | 3-4 mg/kg | 2-5 min | Immediate convulsions |
Effective management of strychnine poisoning requires rapid intervention and comprehensive supportive care, as no specific antidote is currently available. The primary treatment objectives include preventing further absorption, controlling convulsions, and managing complications arising from excessive muscle activity. Recommended medical interventions include:
This compound exhibits distinct physicochemical properties that influence its handling, stability, and application in research settings. The compound is typically obtained as a white crystalline powder with an intensely bitter taste, a characteristic that contributes to its historical use as a bitter tonic. The phosphate salt form offers enhanced aqueous solubility compared to the parent alkaloid, facilitating preparation of accurate dosing solutions for research applications. Detailed characteristics are provided in Table 3.
Table 3: Physicochemical Properties of Strychnine and this compound
| Property | Strychnine (Base) | This compound | Research Implications |
|---|---|---|---|
| Molecular Formula | C₂₁H₂₂N₂O₂ [4] | C₂₁H₂₂N₂O₂ · H₃PO₄ (typical) | Confirm identity via mass spectrometry |
| Molecular Weight | 334.419 g/mol [4] | ~432.3 g/mol (monophosphate) | Adjust molar calculations for salt form |
| Melting Point | 268-290°C [2] | Similar range | Stable at room temperature |
| Water Solubility | 0.02% (20°C) [3] | Significantly enhanced | Preferred for aqueous solutions |
| pKa | 8.25 [3] | Similar for base moiety | Consider ionization in physiological pH |
| Partition Coefficient | log P = 1.68 [4] | Lower due to ionization | Reduced membrane permeability |
| Storage Conditions | Room temperature | -20°C for long-term storage | Protect from light and moisture |
Accurate quantification of this compound in biological and pharmaceutical matrices requires sensitive and specific analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) represents the current gold standard for strychnine quantification, offering superior sensitivity and specificity compared to traditional methods. A validated LC-MS/MS method for strychnine detection in urine employs liquid-liquid extraction with ethyl acetate at pH 9.2, achieving a linear range of 1-100 ng/mL with accuracy between 1.3-4.4% [7]. This sensitivity enables detection of strychnine for over 24 hours post-administration of doses as low as 380 μg in humans, making it suitable for both therapeutic drug monitoring and forensic applications. Alternative analytical approaches include gas chromatography-mass spectrometry (GC-MS), which was successfully employed to identify strychnine in a case of intentional poisoning, demonstrating its utility in clinical toxicology [6].
This compound is classified as an extremely hazardous substance under various regulatory frameworks worldwide, with strict controls governing its possession, use, and disposal. Researchers must comply with institutional safety protocols and obtain appropriate approvals before working with this compound. Key regulatory considerations include:
This compound remains a valuable research tool for investigating glycinergic neurotransmission despite its limited therapeutic applications due to extreme toxicity. Its specific mechanism as a competitive glycine receptor antagonist provides researchers with a means to selectively disrupt inhibitory pathways in the CNS, facilitating studies of motor control, seizure mechanisms, and spinal cord physiology. The experimental protocols outlined in this document provide standardized approaches for utilizing this compound in both in vitro and in vivo research settings while emphasizing critical safety considerations. Researchers working with this compound must maintain strict adherence to safety protocols and regulatory requirements due to its narrow therapeutic index and potential for severe toxicity. Future research directions may include development of strychnine analogs with improved safety profiles and continued application of strychnine as a pharmacological tool for deciphering the complex roles of inhibitory neurotransmission in health and disease.
Strychnine is a highly toxic alkaloid historically used as a rodenticide for controlling small vertebrate pests. Although its use has been restricted in many countries due to significant non-target toxicity and safety concerns, it remains an important compound for scientific research and specialized pest control applications. Strychnine is typically formulated as a white, crystalline powder that is bitter-tasting and odorless, characteristics that unfortunately contribute to accidental poisoning in non-target species [1]. The compound is naturally found in the seeds of the Strychnos nux-vomica tree, native to India, Northern Australia, and Southeast Asia [2]. Despite declining use in recent decades, strychnine poisoning cases continue to occur annually, particularly in agricultural regions where it is employed for rodent control [3].
The primary mechanism of action of strychnine involves competitive antagonism of the glycine receptor in the spinal cord and brainstem. Glycine serves as the major inhibitory neurotransmitter in the central nervous system, and strychnine specifically binds to the postsynaptic glycine receptors without activating them, thereby blocking inhibitory signals [2] [1]. This disruption of normal neuroinhibition leads to unchecked excitatory neurotransmission, resulting in generalized muscle contractions and hyperreflexia. The clinical presentation typically includes painful, involuntary skeletal muscle spasms that can progress to full tetanic convulsions with preserved consciousness—a state often described as "awake seizures" [2]. Without therapeutic intervention, death typically occurs due to respiratory paralysis resulting from sustained contraction of the diaphragm and thoracic muscles [4] [1].
Table 1: Physicochemical Properties of Strychnine
| Property | Specification |
|---|---|
| Chemical Name | Strychnidin-10-one |
| Molecular Formula | C₂₁H₂₂N₂O₂ |
| Molar Mass | 334.419 g·mol⁻¹ |
| Appearance | White or translucent crystals |
| Taste | Intensely bitter |
| Melting Point | 270°C (518°F; 543 K) |
| Water Solubility | 0.02% at 20°C |
| pKa | 8.25 |
| Primary Mechanism | Competitive glycine receptor antagonist |
GC-MS represents a well-established methodology for the identification and quantification of strychnine in biological samples. The protocol typically involves homogenization of tissues followed by extraction with organic solvents such as chloroform, with detection of the alkaloid by UV spectrophotometry at 255 nm [3]. For enhanced sensitivity, the sample preparation process should include a derivatization step using reagents such as N-Methyl-N-(trimethylsilyl) trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) as catalyst [5]. The analytical conditions should be optimized as follows: injector temperature maintained at 230°C; transfer line temperature set at 230°C; and the column temperature programmed to begin at 85°C for 5 minutes, then increased by 10°C per minute to 300°C, with a final hold time of 5 minutes [5]. The mass spectrometer should be operated in electron impact (EI) mode at 70 eV, with scanning over the mass range of 30-600 m/z [5].
HPLC methods provide a robust alternative for strychnine detection, particularly when coupled with diode array detection (HPLC-DAD) or mass spectrometric detection (LC-MS/MS). For comprehensive analysis of strychnine and its related alkaloids (such as brucine) in traditional medicine preparations, the HPLC-DAD method offers reliable performance [6]. When investigating metabolic perturbations in model organisms, LC-MS/MS systems with quadrupole time-of-flight (Q-TOF) mass spectrometers provide the high sensitivity and mass accuracy required for identifying endogenous metabolites and potential biomarkers [7]. The sample preparation for HPLC analysis typically involves protein precipitation with acetonitrile, followed by centrifugation and concentration of the supernatant prior to injection [5] [7].
The following diagram illustrates the complete experimental workflow for strychnine analysis in biological samples:
Strychnine exhibits variable toxicity across different species, which is a critical consideration in rodenticide research and environmental risk assessment. The following table summarizes the reported lethal dose values across multiple species:
Table 2: Acute Toxicity of Strychnine Across Species
| Species | Route | LD₅₀ (mg/kg) | Source |
|---|---|---|---|
| Rat | Oral | 2.35-16.0 | [4] |
| Mouse | Oral | 2.0 | [4] |
| Dog | Oral | 0.5-0.75 | [4] [3] |
| Cat | Oral | 0.5 | [4] |
| Rabbit | Oral | 0.6 | [4] |
| Human (adult) | Oral | 30-100 (LDLo) | [4] |
| Human (child) | Oral | 15 (LDLo) | [4] |
| Bird (wild) | Oral | 16 | [4] |
| Quail | Oral | 23.0 | [4] |
In canine populations, which represent a common non-target species for strychnine poisoning, the mortality rate has been documented at approximately 60.2% based on a 16-year retrospective study [3]. Epidemiological data from this study revealed that poisonings followed a distinct seasonal pattern, with the highest incidence occurring during spring months (March-May), corresponding with typical rodent control activities in agricultural regions [3]. The research also identified large dog breeds, particularly Labrador retrievers, German shepherds, and collies, as the most commonly affected, though this likely reflects regional breed popularity rather than specific breed susceptibility [3].
The onset of strychnine poisoning symptoms typically occurs within 15-30 minutes after ingestion, with faster onset observed following intravenous or intranasal exposure [2]. The initial clinical manifestations include apprehension, heightened awareness, and muscle stiffness, which rapidly progress to intermittent, painful muscle spasms triggered by minimal external stimuli [2]. These spasms often present with opisthotonic posturing (back arched, extremities extended, jaw clenched) and risus sardonicus (a fixed, stiff facial smile) [2]. Between episodes of spasm, patients typically maintain normal mental status without post-ictal confusion, which represents a key diagnostic differentiator from epileptic seizures [2].
Diagnostic confirmation of strychnine poisoning relies on chemical identification in biological samples, with stomach contents, urine, and gastric washings representing the most reliable matrices for detection [4] [3]. Blood assays are generally unreliable due to the rapid tissue distribution of strychnine following absorption [2]. Characteristic laboratory findings include elevated serum enzymes (creatine phosphokinase, lactate dehydrogenase), lactic acidosis, hyperkalemia, and leukocytosis [4]. Additionally, rhabdomyolysis and acute kidney injury may develop secondary to prolonged muscle contractions [2].
The management of strychnine poisoning primarily involves supportive care and symptomatic treatment. For recent ingestions (within 1-2 hours), gastrointestinal decontamination with activated charcoal may be considered, though caution must be exercised as physical manipulation may provoke seizures [2]. Benzodiazepines (diazepam, midazolam) and barbiturates represent the first-line pharmacological interventions for controlling muscle spasms [4] [2]. In severe cases with uncontrollable convulsions, patients should be intubated and paralyzed with non-depolarizing neuromuscular blocking agents to prevent respiratory complications [2]. It is critical to avoid succinylcholine for intubation due to the potential for exacerbating hyperkalemia [2]. Generous intravenous fluid hydration is essential for managing rhabdomyolysis and preventing acute renal failure [2].
Animal models remain essential for investigating strychnine toxicity and potential antidotes. The following protocol outlines a comprehensive approach for assessing strychnine toxicity in rodent models:
Animal Selection and Grouping: Utilize Sprague-Dawley rats (200-220 g) randomly divided into control, low-dose, and high-dose groups (n=8 per group) [5] [7]. For strychnine phosphate solutions, appropriate dose ranges would be 0.3-0.6 g/kg of crude extract equivalent, reflecting the narrow therapeutic index observed in traditional medicine applications [7] [6].
Dosing and Sample Collection: Administer strychnine via intragastric administration, monitoring for clinical signs including muscle twitching, hyperreflexia, and convulsions [7]. Collect blood samples from the tail vein at predetermined intervals, centrifuge at 3000×g for 15 minutes at 4°C to separate serum, and store at -80°C until analysis [5]. Urine samples should be collected over ice with 0.1% sodium azide as preservative, centrifuged to remove particulate matter, and stored at -80°C [5].
Metabolomic Analysis: Apply GC-MS or LC-MS-based metabolomic approaches to identify metabolic perturbations. For GC-MS analysis, derivatize samples using a two-step process: first with methylhydroxylamine hydrochloride (15 mg/mL in pyridine) at 70°C for 24 hours, followed by MSTFA with 1% TMCS catalyst [5]. Multivariate statistical analysis using partial least-squares discriminant analysis (PLS-DA) can then identify significantly altered metabolites and pathways [5] [7].
The following diagram illustrates the complex molecular mechanisms underlying strychnine toxicity:
Research on potential antidotes or detoxification approaches represents an important aspect of strychnine research. Traditional Chinese medicine has explored the use of licorice (Glycyrrhiza uralensis Fisch.) as a potential detoxifying agent for Semen Strychni (Strychnos nux-vomica) poisoning [7]. Experimental protocols involve intraperitoneal administration of Semen Strychni extract (0.2 g/kg) followed by licorice extract (18 g/kg) administered via gavage 30 minutes later [7]. Metabolomic studies have demonstrated that licorice treatment can reverse strychnine-induced perturbations in amino acid metabolism, glycerophospholipid metabolism, tricarboxylic acid cycle, and energy metabolism [7]. The proposed mechanism involves both restoration of endogenous metabolic homeostasis and acceleration of toxic component metabolism [7].
Strychnine use as a rodenticide has been significantly restricted in many jurisdictions due to safety concerns. In the United States, strychnine was ordered removed from food and medicines in 1962 and was outlawed as an indoor pesticide in 1989, though it remains approved for limited outdoor use [2]. In Canada, strychnine use is strictly regulated by the Pest Management Regulatory Agency and is primarily authorized for large-scale Richardson's ground squirrel control in western provinces [3]. The European Union has prohibited rodenticides containing strychnine since the 2000s [1]. These regulatory restrictions have significantly reduced but not eliminated poisoning cases, with the American Association of Poison Control Centers documenting 72 exposures and one death from strychnine poisoning in 2015 [2].
Researchers working with this compound must adhere to strict safety protocols due to the compound's high toxicity through multiple exposure routes (ingestion, inhalation, dermal absorption). Laboratory procedures should include:
This compound remains a potent rodenticide with a well-characterized mechanism of action as a glycine receptor antagonist. Research applications require comprehensive analytical approaches, particularly GC-MS and LC-MS/MS methodologies, for accurate detection and quantification in biological matrices. Toxicity profiles vary significantly across species, with dogs being particularly susceptible to accidental poisoning. Current research continues to explore metabolic consequences of strychnine exposure and potential detoxification approaches, including investigation of traditional antidotes such as licorice. Strict adherence to safety protocols and regulatory guidelines is essential for researchers working with this highly toxic compound to minimize risks to both researchers and non-target species in the environment.
Strychnine phosphate represents an important derivative of the complex monoterpene indole alkaloid strychnine, with applications in neuroscience research and pharmacological studies. As a potent glycine receptor antagonist, it serves as a valuable research tool for investigating neurotransmitter systems and neuronal signaling pathways. The traditional extraction of strychnine from its natural source, Strychnos nux-vomica trees, faces significant challenges including low abundance, extended growth cycles, and complex purification requirements. These limitations have spurred interest in developing metabolic engineering approaches for more sustainable and scalable production [1] [2].
Recent breakthroughs in strychnine biosynthesis have opened new avenues for bioengineering this complex molecule. The complete biosynthetic pathway was elucidated in 2022, revealing the enzymatic transformations that convert primary metabolites into the intricate strychnine architecture. This discovery enables the application of synthetic biology tools and metabolic engineering strategies to reconstruct the pathway in heterologous host organisms. Such approaches offer the potential for controlled production of strychnine and its derivatives like this compound, overcoming the limitations of traditional plant extraction methods [1] [3] [2].
These application notes provide detailed protocols and methodological frameworks for implementing metabolic engineering approaches to this compound production. They integrate the latest research findings with practical experimental procedures, offering researchers a comprehensive resource for designing and executing engineering strategies for this valuable compound.
The biosynthesis of strychnine follows the monoterpene indole alkaloid pathway, initiating from the universal precursors tryptamine and geranyl pyrophosphate. These substrates undergo condensation catalyzed by strictosidine synthase to form strictosidine, the common precursor for all monoterpene indole alkaloids. Through a series of enzymatic transformations, strictosidine is converted to geissoschizine, which serves as a central branching point in the pathway [3] [4]. Research has demonstrated that the entire biosynthetic pathway from geissoschizine to strychnine, along with related compounds brucine and diaboline, can be successfully recapitulated in the heterologous host Nicotiana benthamiana [1] [3].
A particularly noteworthy aspect of strychnine biosynthesis is the spontaneous chemical transformation that occurs in the final step of the pathway. Researchers discovered that the conversion of prestrychnine to strychnine proceeds without enzymatic catalysis under acidic conditions that mimic the plant cellular environment. This finding explains the previously elusive final cyclization step and simplifies metabolic engineering strategies by reducing the number of enzymatic steps requiring heterologous expression [2].
Table 1: Key Enzymes in Strychnine Biosynthesis Pathway
| Enzyme | Gene ID | Reaction Catalyzed | EC Number | Cofactors/Requirements |
|---|---|---|---|---|
| Strictosidine Synthase | STR1 | Condenses tryptamine and secologanin | 4.3.3.2 | - |
| Geissoschizine Synthase | GS1/GS2 | Reduces dehydrogeissoschizine to geissoschizine | 1.1.1.- | NADPH |
| Geissoschizine Oxidase | SnvGO (CYP71AY6) | Oxidative rearrangement of geissoschizine | 1.14.14.- | O₂, NADPH, CYP450 reductase |
| Norfluorocurarine Synthase | SnvNS1/SnvNS2 | Ester hydrolysis and decarboxylation | 3.1.1.- | - |
| Norfluorocurarine Oxidase | SnvNO (CYP71A144) | C18 hydroxylation of norfluorocurarine | 1.14.14.- | O₂, NADPH, CYP450 reductase |
| Wieland-Gumlich Aldehyde Synthase | SnvWS | Reduction of 18-OH norfluorocurarine | 1.1.1.- | NADPH |
| Malonyl Transferase | SnvMAT | Malonyl transfer to form prestrychnine | 2.3.1.- | Malonyl-CoA |
The biosynthetic pathway from geissoschizine to strychnine involves several specialized enzymes that perform specific transformations to build the complex polycyclic structure. Geissoschizine oxidase (SnvGO) catalyzes the initial oxidative rearrangement of geissoschizine, leading to the formation of dehydropreakuammicine [3]. Subsequent steps involve the coordinated action of norfluorocurarine synthase (SnvNS1/SnvNS2), which performs ester hydrolysis and decarboxylation, and norfluorocurarine oxidase (SnvNO), which hydroxylates the molecule at the C18 position [3].
A critical branching point in the pathway involves a malonyl transferase (SnvMAT) that distinguishes strychnine-producing plants from those producing diaboline. This enzyme transfers a malonyl group to the indoline nitrogen, leading to prestrychnine formation. Remarkably, a single amino acid substitution in this enzyme determines whether it functions as an acetyltransferase (producing diaboline) or malonyltransferase (producing prestrychnine), highlighting the evolutionary plasticity of alkaloid biosynthesis [2]. The final conversion of prestrychnine to strychnine occurs spontaneously under physiological conditions, completing the biosynthesis without enzymatic catalysis.
Figure 1: Complete Biosynthetic Pathway from Primary Metabolites to this compound. The diagram illustrates the enzymatic transformations from tryptamine and secologanin to strychnine, culminating in chemical phosphorylation to yield this compound. Key enzymes are shown in white rectangles, while colored nodes indicate precursors (yellow), pathway intermediates (green), final product (red), and derivative (blue).
Metabolic engineering of strychnine biosynthesis involves reconstructing the complete pathway in heterologous host organisms to enable sustainable production. Successful expression of the strychnine biosynthetic pathway has been demonstrated in Nicotiana benthamiana, a model plant system widely used in synthetic biology [1] [3]. This approach leverages the plant's inherent capacity to produce complex alkaloids and provides the necessary cellular environment for proper enzyme function and subcellular compartmentalization. For industrial production, both plant suspension cultures and microbial chassis offer distinct advantages for scaling up production [5].
When designing metabolic engineering strategies, researchers must consider several critical factors for successful pathway reconstruction and optimization:
Host Selection: Choose between plant-based systems (e.g., N. benthamiana, tomato, rice) or microbial chassis (e.g., S. cerevisiae, E. coli) based on the need for plant-specific compartments and cofactors versus faster growth and higher scalability.
Gene Expression Optimization: Employ strategies to balance expression levels of pathway enzymes, using combinatorial screening and promoter engineering to prevent metabolic bottlenecks and accumulation of intermediate compounds.
Subcellular Targeting: Implement targeting sequences to direct enzymes to appropriate cellular compartments, enhancing pathway efficiency and reducing potential cytotoxicity.
Cofactor Regeneration: Engineer systems to maintain adequate supplies of essential cofactors including NADPH, acetyl-CoA, and malonyl-CoA throughout the biosynthetic process.
Table 2: Comparison of Host Systems for Strychnine Production
| Host System | Advantages | Limitations | Reported Yield | Key Engineering Requirements |
|---|---|---|---|---|
| Nicotiana benthamiana (Plant) | Endogenous MIA precursors; Proper enzyme folding and compartmentalization | Slower growth; Lower scalability | Full pathway reconstitution demonstrated [1] | Transient Agrobacterium-mediated expression; VIGS for optimization |
| Saccharomyces cerevisiae (Yeast) | Faster growth than plants; Eukaryotic protein processing | Limited endogenous MIA precursors; Potential toxicity | Not yet reported for full pathway | Mitochondrial engineering for precursor supply; CYP450 reductase coupling |
| Escherichia coli (Bacteria) | Rapid growth; High scalability; Well-characterized genetics | Lack of eukaryotic protein modifications; No endogenous MIA pathway | Not yet reported for full pathway | CYP450 engineering; Cofactor regeneration systems |
Implementation of the strychnine pathway in heterologous systems requires careful consideration of enzyme compatibility and metabolic burden. In microbial systems, particularly challenging is the functional expression of cytochrome P450 enzymes like SnvGO and SnvNO, which require specific redox partners for activity. Successful engineering often involves fusion constructs between P450 enzymes and their reductase domains, or co-expression of compatible reductase systems [5]. Additionally, microbial hosts may lack the necessary membrane structures and subcellular environments for optimal plant enzyme function, necessitating further engineering.
In plant systems, the in vitro culture approaches such as suspension cells, adventitious roots, and hairy roots offer alternatives to whole-plant cultivation for strychnine production. These systems provide a controlled environment not influenced by geographical or seasonal changes, ensuring continuity, uniformity, and potentially higher yields of products [5]. Historical success in industrial-scale production of other alkaloids like berberine (achieving 13.2% dry weight) and Taxol (produced in 75,000 L bioreactors) suggests similar approaches could be applied to strychnine production [5].
Analytical validation of strychnine and this compound production requires sensitive and specific methods to detect and quantify these compounds in complex biological matrices. Gas chromatography-mass spectrometry (GC/MS) has been established as a reliable method for strychnine determination in tissues and body fluids, with protocols achieving sufficient recovery and precision for accurate quantification [6]. For the analysis of this compound, liquid chromatography-mass spectrometry (LC/MS) methods are preferable due to the compound's higher polarity and thermal instability compared to the parent alkaloid.
A standardized protocol for strychnine quantification involves:
Extraction: Biological samples are extracted with organic solvents (e.g., chloroform or ethyl acetate) under basic conditions (pH 8-9) to maximize recovery of strychnine. For this compound, acidified solvents may be required.
Derivatization: For GC/MS analysis, strychnine may be derivatized using silylating agents to improve volatility and detection sensitivity. This step is typically unnecessary for LC/MS approaches.
Instrumental Analysis: GC/MS analysis is performed using selected ion monitoring (SIM) mode, monitoring characteristic fragment ions at m/z 334, 335, and 362 for strychnine. For LC/MS, electrospray ionization in positive mode with multiple reaction monitoring (MRM) provides optimal sensitivity.
Quantification: Using internal standard calibration with compounds like papaverine, which shows similar extraction and ionization characteristics but distinct retention times and mass spectra.
Comprehensive metabolic profiling is essential for validating the functionality of engineered pathways and identifying potential bottlenecks. This involves monitoring not only the final product but also key intermediates throughout the biosynthetic route. For the strychnine pathway, critical intermediates to monitor include geissoschizine (m/z 353), norfluorocurarine (m/z 322), and Wieland-Gumlich aldehyde (m/z 336) [3]. The use of authentic standards for these intermediates, when available, enables accurate quantification and pathway flux analysis.
For engineered microbial systems, it is crucial to monitor potential side products and derailment metabolites that may accumulate due to enzyme promiscuity or insufficient pathway balancing. In plant systems, the native background of secondary metabolites necessitates careful method development to achieve sufficient specificity and selectivity. Advanced techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provide structural confirmation of biosynthetic products, ensuring that engineered pathways produce the correct stereoisomers of strychnine, as the bioactivity is highly dependent on the specific stereochemistry [4].
Protocol 1: Transient Expression of Strychnine Biosynthetic Pathway in N. benthamiana
This protocol describes the implementation of the strychnine biosynthetic pathway in N. benthamiana using Agrobacterium tumefaciens-mediated transient expression, as demonstrated by Hong et al. [3].
Materials:
Procedure:
Validation:
Protocol 2: Functional Characterization of Strychnine Biosynthetic Enzymes
This protocol outlines the procedure for in vitro enzyme assays to validate the activity of individual strychnine biosynthetic enzymes, particularly cytochrome P450 enzymes and dehydrogenases.
Materials:
Procedure for Cytochrome P450 Assays (SnvGO, SnvNO):
Procedure for Dehydrogenase/Reductase Assays (SnvWS):
Troubleshooting:
Protocol 3: Engineering Yeast for Strychnine Precursor Production
This protocol describes the initial steps for engineering Saccharomyces cerevisiae to produce early intermediates in the strychnine biosynthetic pathway.
Materials:
Procedure:
Optimization Strategies:
Figure 2: Metabolic Engineering Workflow for Strychnine Production. The diagram outlines the systematic approach to engineering heterologous hosts for strychnine biosynthesis, from initial host selection through implementation and optimization phases to final scale-up.
The application of metabolic engineering approaches to this compound production represents a promising alternative to traditional plant extraction methods. The recent elucidation of the complete biosynthetic pathway in 2022 has provided the foundational knowledge required to engineer biological systems for efficient and sustainable production of this valuable compound. The successful recapitulation of strychnine biosynthesis in N. benthamiana demonstrates the feasibility of these approaches and opens new avenues for optimization and scale-up [1] [3].
Future efforts in this field will likely focus on several key areas:
Pathway Optimization: Using advanced tools such as CRISPR-mediated genome editing and synthetic biology approaches to optimize enzyme expression and balance metabolic flux through the complex biosynthetic pathway.
Host Engineering: Further development of both plant and microbial chassis through engineering of precursor supply pathways, cofactor regeneration systems, and tolerance to pathway intermediates and products.
Process Scale-Up: Translation of laboratory-scale successes to industrial production using advanced bioreactor systems and integrated downstream processing approaches.
Derivative Production: Exploitation of the biosynthetic pathway to create novel strychnine derivatives through enzyme engineering and combinatorial biosynthesis, expanding the molecular toolbox available for neuroscience research and therapeutic development.
As these engineering strategies mature, they will likely transform the production landscape for this compound and other complex plant alkaloids, moving from traditional extraction to controlled, sustainable bioprocessing while enabling the creation of novel analogs with tailored properties.
Strychnine is a highly toxic alkaloid primarily obtained from the seeds of Strychnos nux-vomica, a tree native to India and East Asia [1]. This compound represents a significant analytical challenge in forensic, toxicological, and pharmaceutical research due to its potent toxicity with a minimum lethal oral dose in adults of merely 30-120 mg [2]. The mechanistic action of strychnine involves competitive antagonism of the inhibitory neurotransmitter glycine at postsynaptic motor neurons of the spinal cord [1]. This blockade results in uncontrolled muscular convulsions and eventual death through asphyxia or exhaustion, with consciousness typically retained throughout the agonizing process [1].
The analysis of strychnine in biological tissues presents particular difficulties due to the complex matrix effects, the need for sensitive detection methods capable of quantifying low concentrations, and the requirement for selective techniques that can distinguish strychnine from other alkaloids and endogenous compounds. Furthermore, understanding the tissue distribution kinetics of strychnine is essential for both forensic investigation of poisoning cases and pharmacological studies of traditional medicines containing processed Semen Strychni [3]. These application notes provide detailed methodologies that have been successfully employed to address these analytical challenges, enabling reliable quantification of strychnine in various biological matrices.
GC-MS analysis provides a highly specific and sensitive approach for strychnine determination in biological tissues, particularly valuable in forensic investigations where legal proceedings require unequivocal compound identification. The analytical separation is typically achieved using a DB-1 capillary column (30 m × 0.25 mm i.d., 0.25 μm film thickness) with helium as the carrier gas at a flow rate of 1.0 mL/min [4]. The temperature program should be carefully optimized, beginning at 150°C for 1 minute, then increasing to 280°C at a rate of 30°C/min, with a final hold time of 3 minutes [4]. This chromatographic conditions effectively separate strychnine from potential interferents present in complex biological matrices.
For mass spectrometric detection, selected ion monitoring (SIM) mode provides optimal sensitivity, focusing on characteristic mass fragments of strychnine. The method employs papaverine hydrochloride as an internal standard to control for extraction efficiency and instrumental variability [4] [5]. The quantification limits for this method have been established at 0.1 mg/mL or 0.1 mg/g across various biological specimens, with recovery rates ranging from 75.0% to 98.7% and coefficients of variation between 4.8% and 10.5%, demonstrating both the robustness and reliability of the approach [5]. For confirmatory analysis, especially in forensic applications, tandem mass spectrometry (MS-MS) provides additional specificity through collision-induced dissociation, generating characteristic fragment ions with mass-to-charge ratios of 334 (parent ion), 319, 306, 277, 261, 246, 233, and 220 [6].
HPLC-UV analysis offers a practical alternative for strychnine quantification, particularly in laboratories without access to mass spectrometric detection. This method simultaneously determines strychnine and its related alkaloid brucine, both abundant in processed Semen Strychni [3]. The chromatographic separation utilizes a C18 column (250 × 4.6 mm, 5 μm particle size) maintained at 25°C, with a mobile phase consisting of acetonitrile and water (adjusted to pH 2.5 with phosphoric acid) in a 25:75 (v/v) ratio at a flow rate of 1.0 mL/min [3]. UV detection is performed at 264 nm, where strychnine exhibits strong absorbance.
The sample preparation for HPLC analysis employs a straightforward liquid-liquid extraction procedure, providing limits of quantification in the range of 0.039-0.050 μg/mL for different tissue and plasma samples [3]. This method demonstrates excellent precision with intra- and inter-day variation of less than 15%, and extraction recoveries varying from 71.63% to 98.79% across different tissues [3]. The linear dynamic range extends from 0.05 to 2 μg/mL with correlation coefficients exceeding 0.991, making it suitable for both toxicological and pharmacological studies where strychnine concentrations may vary significantly.
Table 1: Comparison of Analytical Methods for Strychnine Quantification in Biological Tissues
| Parameter | GC-MS Method | HPLC-UV Method |
|---|---|---|
| Detection Principle | Mass spectrometry | UV absorbance |
| Limit of Quantification | 0.1 mg/mL or mg/g | 0.039-0.050 μg/mL |
| Linear Range | Not specified | 0.05-2 μg/mL |
| Recovery Rate | 75.0-98.7% | 71.63-98.79% |
| Precision (CV%) | 4.8-10.5% | <15% |
| Internal Standard | Papaverine | Not specified |
| Key Applications | Forensic toxicology, fatal poisoning cases | Pharmacokinetic studies, quality control |
Proper sample preparation is critical for accurate strychnine quantification in biological tissues. Tissue samples should be homogenized in distilled water at a ratio of 1:2 (w/v) to create a uniform matrix for analysis [4]. For liquid samples such as blood, plasma, or urine, alkalinization is essential to facilitate efficient extraction of the basic strychnine molecule. This is achieved by adding 500 μL of saturated sodium carbonate solution to 5 mL of sample, adjusting the pH to approximately 9, which promotes the conversion of strychnine to its non-ionized form, significantly improving extraction efficiency [4]. This pH adjustment is a critical step that must be carefully controlled and monitored, as deviations can substantially impact recovery rates and subsequent quantification accuracy.
The alkalinized sample is then subjected to liquid-liquid extraction with 10 mL of chloroform-isopropanol (9:1, v/v) [4]. The organic and aqueous phases must be thoroughly mixed, typically by vortexing for 2 minutes, followed by centrifugation at 3500 rpm for 10 minutes to achieve complete phase separation [4]. The organic phase, containing the extracted strychnine, is then transferred to a clean tube, and the extraction is repeated to maximize recovery. The combined organic extracts are evaporated to dryness under a gentle nitrogen stream at 40°C, and the residue is reconstituted in 100 μL of methanol for GC-MS analysis or mobile phase for HPLC analysis [4] [3]. This meticulous approach ensures optimal recovery while minimizing the introduction of interfering substances from the complex biological matrix.
A critical clean-up step enhances analytical specificity by removing co-extracted lipids and other non-polar interferents. The extracted residue is dissolved in 1 mL of 0.1 M hydrochloric acid, and 3 mL of n-hexane are added to remove lipophilic compounds [4]. After vigorous shaking and centrifugation, the upper n-hexane layer is discarded, and the acidic aqueous phase containing strychnine is retained. This aqueous phase is then alkalinized again with 500 μL of saturated sodium carbonate solution and extracted with 5 mL of chloroform [4]. The final chloroform extract is evaporated to dryness, and the residue is reconstituted in the appropriate solvent for instrumental analysis.
This purification protocol significantly reduces matrix effects that can adversely impact chromatographic performance and detection sensitivity, particularly in GC-MS analysis where non-volatile contaminants can degrade instrument performance and increase maintenance requirements. The effectiveness of this clean-up procedure is reflected in the excellent recovery rates and precision metrics reported for both GC-MS and HPLC methods [4] [3] [5]. For tissues with high lipid content, such as brain or liver, an additional clean-up step may be incorporated using solid-phase extraction (SPE) cartridges, though this was not specified in the methods reviewed.
Tissue distribution studies in rat models following intravenous administration of crude alkaloids fraction (1 mg/kg) from processed Semen Strychni reveal that strychnine and its analog brucine share similar distribution characteristics [3]. The highest concentrations are observed in kidney tissue, suggesting this organ serves as the primary excretion route for unmetabolized strychnine [3]. This renal predominance has important implications for both toxicological analysis and understanding elimination pathways. Importantly, the lowest levels are found in brain tissue, indicating that strychnine has difficulty crossing the blood-brain barrier despite its profound central nervous system effects [3]. This apparent paradox can be explained by the fact that strychnine's primary site of action is the spinal cord, not the brain, and the blood-spinal cord barrier may have different permeability characteristics.
The distribution of strychnine follows a rapid kinetics profile, with no evidence of long-term accumulation in rat tissues following single-dose administration [3]. This rapid clearance is consistent with the quick onset of symptoms observed in strychnine poisoning cases, where clinical manifestations typically appear within 15 minutes to 1 hour after ingestion [1]. The tissue distribution pattern observed in controlled animal studies provides valuable insights for interpreting human poisoning cases and understanding the compound's pharmacokinetic behavior in different biological systems.
Analysis of fatal human poisoning cases provides complementary distribution data that generally aligns with findings from animal studies. In one documented fatal case, a 47-year-old woman with depression committed suicide by strychnine ingestion [4]. Post-mortem analysis revealed strychnine concentrations of 1.82 mg/mL in subclavian blood, 3.32 mg/mL in inferior vena cava blood, and 3.35 mg/mL in urine [4]. The significantly higher concentration in inferior vena cava blood compared to subclavian blood reflects both the route of absorption and possible post-mortem redistribution phenomena that must be considered in forensic interpretations.
In tissue analysis, the highest concentrations were found in liver (98.6 mg/kg), followed by lung (12.3 mg/kg), spleen (11.8 mg/kg), brain (2.42 mg/kg), and skeletal muscle (2.32 mg/kg) [6]. Another fatal case report showed similar distribution patterns, with the liver containing the highest strychnine concentration at 18.5 μg/g, significantly exceeding blood levels of 2.21 μg/mL [4]. The elevated liver concentrations correlate with the role of the liver in metabolizing foreign compounds, while the substantial levels in lung and spleen tissue may reflect secondary accumulation sites. These distribution patterns provide crucial reference points for forensic toxicologists when investigating suspected strychnine poisoning cases.
Table 2: Strychnine Distribution in Human Tissues from Documented Fatal Poisoning Cases
| Tissue/Body Fluid | Case 1 Concentration [6] | Case 2 Concentration [4] |
|---|---|---|
| Blood (Subclavian) | 1.82 mg/mL | 2.21 μg/mL |
| Blood (Inferior Vena Cava) | 3.32 mg/mL | Not specified |
| Urine | 3.35 mg/mL | 7.14 μg/mL |
| Bile | 11.4 mg/mL | Not specified |
| Liver | 98.6 mg/kg | 18.5 μg/g |
| Lung | 12.3 mg/kg | 3.21 μg/g |
| Spleen | 11.8 mg/kg | Not specified |
| Brain | 2.42 mg/kg | Not specified |
| Skeletal Muscle | 2.32 mg/kg | Not specified |
| Stomach Content | Not specified | 68.2 μg total |
The following diagram illustrates the complete experimental workflow for strychnine analysis in biological tissues, integrating sample preparation, extraction, clean-up, and instrumental analysis steps:
Figure 1: Experimental Workflow for Strychnine Analysis in Biological Tissues
The following diagram illustrates strychnine's molecular mechanism of action at the synaptic level, explaining its profound neurotoxic effects:
Figure 2: Molecular Mechanism of Strychnine Neurotoxicity
Working with strychnine standards and strychnine-containing samples requires rigorous safety measures due to the compound's extreme toxicity. The permissible exposure limit (PEL) established by NIOSH is 0.15 mg/m³ as a time-weighted average (TWA), with an immediate danger to life and health (IDLH) concentration of 3 mg/m³ [2]. All handling procedures should be conducted in a fume hood with proper personal protective equipment, including gloves, lab coat, and safety goggles. Given that the minimum lethal oral dose in adults is only 30-120 mg, particular caution must be exercised when preparing stock solutions and standards [2]. Any contamination of skin or surfaces must be immediately addressed with comprehensive decontamination procedures.
Special precautions are necessary when handling post-mortem tissues from suspected poisoning cases, as these may contain high strychnine concentrations. All sample processing equipment should be thoroughly cleaned with appropriate solvents to prevent cross-contamination between samples. Waste materials including used extraction solvents, contaminated gloves, and sample containers must be disposed of as hazardous chemical waste in accordance with institutional regulations. These stringent safety protocols are essential to protect laboratory personnel from accidental exposure while ensuring the integrity of analytical results.
The regulatory control of strychnine has significantly increased in recent decades due to its high toxicity and potential for misuse. In the European Union, rodenticides containing strychnine have been completely prohibited since the 1990s [2]. Similarly, in the United States, most bait formulations containing strychnine have been replaced with alternative rodenticides such as zinc phosphide [2]. In Portugal, for example, strychnine has not been commercially available since 1974 in either pharmaceutical preparations or rodenticide formulations [4]. Despite these restrictions, strychnine poisoning incidents still occur, often involving old stocks maintained in rural areas or adulterated street drugs [4].
These regulatory restrictions impact analytical laboratories by limiting the legal sources of reference standards and requiring careful documentation of strychnine use for quality control purposes. Researchers requiring strychnine for legitimate scientific investigations must often obtain special permits and maintain detailed records of acquisition, use, and disposal. These control measures necessitate that analytical methods be sufficiently sensitive to detect decreasing environmental concentrations while remaining robust enough to handle complex biological matrices encountered in both clinical and forensic casework.
The analytical methodologies detailed in these application notes provide robust approaches for quantifying strychnine in biological tissues, addressing the unique challenges presented by this potent neurotoxin. Both GC-MS and HPLC-UV methods offer distinct advantages for different applications, with GC-MS providing superior specificity for forensic investigations and HPLC-UV offering a cost-effective alternative for pharmacological studies. The comprehensive sample preparation protocols effectively isolate strychnine from complex biological matrices while minimizing interferents that could compromise analytical accuracy.
Understanding the tissue distribution patterns of strychnine has significant implications for multiple fields. In forensic science, these distribution data assist in interpreting post-mortem findings and establishing cause of death in suspected poisoning cases. In toxicology, they inform understanding of exposure outcomes and potential treatment strategies. In pharmaceutical research, they guide quality control measures for traditional medicines containing processed Semen Strychni [3]. The continued refinement of these analytical methods will further enhance detection capabilities, potentially leading to earlier diagnosis of poisoning and improved understanding of strychnine's pharmacokinetic behavior across different biological systems.
While not specific to "recovery," the methods below for extracting and detecting strychnine can form the basis of an experimental protocol. Optimizing these steps is crucial for improving recovery rates.
| Method | Key Application | Sample Type | Extraction & Cleanup | Key Quantitative Data |
|---|
| Reverse-Phase HPLC [1] | Determining strychnine in baits and stomach contents | Grains, stomach contents | Alkalinization with NaOH, chloroform extraction, filtration | Recovery: 93.9 ± 3.5% Detection Limit: 5 ng | | GC-EI-MS [2] | Identification and quantitation in human blood | Whole blood | Solid-Phase Extraction (SPE) with Oasis HLB cartridges | Limit of Quantitation (LOQ): 0.10 pg/mL Recovery: 90.7% |
The following workflow generalizes the extraction and analysis process derived from these methods.
Here are some common issues you might encounter and steps to address them.
Strychnine and its salts are highly toxic [3]. The minimum lethal oral dose in adults can be as low as 30–120 mg [4].
Based on the methodologies, here are the most critical parameters to investigate for optimizing your recovery process.
| Parameter | Consideration for Optimization | Reference Method Example |
|---|---|---|
| pH Control | Critical for efficient liquid-liquid extraction. Must be alkaline to prevent protonation of strychnine. | Alkalinization with NaOH [1] |
| Extraction Solvent | Polarity and volume affect yield. Chloroform is a common choice for the free base. | Chloroform [1] |
| Cleanup Technique | SPE can significantly improve recovery, reduce matrix effects, and protect analytical instrumentation. | Oasis HLB cartridges [2] |
| Method Sensitivity | The required detection limit guides the choice of instrumentation (e.g., HPLC-UV vs. GC-MS). | GC-MS offers ultra-low detection limits (0.03 pg/mL) [2] |
When faced with an experimental issue, a systematic approach is best. The following diagram outlines a logical troubleshooting pathway.
The table below summarizes potential issues and solutions based on general analytical best practices and methodologies from relevant strychnine analysis research.
| Potential Issue | Possible Cause | Recommended Solution | Supporting Evidence & Methodologies |
|---|
| Chemical Degradation | Unstable pH conditions leading to hydrolysis or structural breakdown. | - Maintain a basic pH (pH ~11) during sample preparation [1].
The following workflow integrates these solutions into a logical, step-by-step process for setting up your analysis.
Here are detailed methodologies for the techniques mentioned in the guide:
1. Two-Phase Hollow Fiber Liquid-Phase Microextraction (HF-LPME) [1] This protocol is for extracting strychnine from biological fluids and can be adapted for your sample type.
2. HPLC-MS/MS Method for Strychnine Determination [2] This method can serve as a foundation for developing your analytical separation and detection.
Why is pH control so critical for strychnine analysis? Strychnine is an alkaloid, and its stability and extraction efficiency are highly dependent on its ionization state. A basic pH (around 11) helps keep the molecule in its neutral form, which improves its partitioning into organic solvents during extraction methods like HF-LPME, thereby increasing recovery and stability [1].
Is GC-MS or LC-MS a better choice for analyzing strychnine phosphate? While both can be used, LC-MS (particularly HPLC-MS/MS) is generally preferred. It avoids the high temperatures of a GC inlet, which can be a point of degradation for some labile compounds. LC-MS also more easily handles polar and thermally unstable molecules without the need for derivatization [2]. The cited GC-MS methods show that strychnine can be analyzed by GC, but this requires careful method optimization [1] [3].
What is the biggest challenge in analyzing strychnine in biological samples? The primary challenge is achieving high recovery during sample preparation from complex matrices like urine, blood, or tissues while minimizing degradation. Techniques like HF-LPME are favored because they offer a high degree of cleanup and high recovery rates (e.g., 95.7%), which is crucial for accurate trace analysis [1].
The following table summarizes a robust and sensitive GC-MS method for determining strychnine in whole blood, which can serve as a reference point [1] [2].
| Parameter | Specification |
|---|---|
| Sample Type | Human whole blood |
| Sample Volume | 0.5 mL |
| Extraction | Solid-Phase Extraction (SPE) with Oasis HLB cartridges |
| Analytical Instrument | GC-EI-MS (Gas Chromatography with Electron Impact Mass Spectrometry) |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.10 µg/mL |
| Linear Range | 0.10 - 2.5 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Precision (CV) | 5.63% - 8.50% |
| Accuracy (Bias) | Within ±10% |
| Average Recovery | 90.7% |
Sensitivity issues can arise from multiple parts of the analytical process. The flowchart below outlines a systematic approach to troubleshooting.
Here are detailed explanations and actionable steps for the common issues identified in the flowchart:
Optimize Sample Preparation for Higher Recovery
Address Instrument and Column Issues
For a practical laboratory protocol, here is a detailed workflow based on the published method for strychnine in blood [1] [2], which you can adapt for strychnine phosphate.
Key MS Parameters for Strychnine: While the above method uses GC-EI-MS, other research using LC-MS/MS for food analysis identifies the protonated strychnine ion [M+H]⁺ at m/z 335 as the precursor ion, which can be useful for method development [3]. For GC-MS, the following confirmatory ions have been used: 334 (parent), 319, 306, 277, 261, 246, 233, and 220 [5].
What is a realistic LOD to target for strychnine using GC-MS? Based on published methods, achieving an LOD of 0.03 µg/mL (30 ng/mL) in blood is a robust benchmark using a 0.5 mL sample and standard EI-MS detection [1] [2]. Further improvement may require more advanced instrumentation or sample concentration.
My analyte peaks are tailing. What should I check first? Peak tailing, especially for polar compounds like alkaloids, is often caused by active sites in the flow path. First, check and replace the inlet liner. If the issue persists, trim the first 20-50 cm of the analytical column. Also, ensure that the method uses an appropriate inert, deactivated liner with glass wool [4].
Can I use LC-MS/MS instead of GC-MS for this analysis? Yes, LC-MS/MS is an excellent alternative and is increasingly common. Recent methods for strychnine in food products use LC-MS/MS with electrospray ionization in positive mode (ESI+), reporting LOQs as low as 0.005 mg/kg [3]. LC-MS/MS may offer advantages for thermally labile compounds and can often provide superior sensitivity and specificity.
Here are some common experimental challenges and their potential solutions, based on general crystallization science and related literature on strychnine compounds.
| Question | Possible Cause & Solution |
|---|
| Obtaining an unintended crystal form (polymorph/hydrate) | Strychnine sulfate is known to form at least eight different hydrates, stable under specific humidity conditions [1]. • Solution: Precisely control water activity, relative humidity (RH), and temperature. For strychnine sulfate, storing crystals at ≤12% RH can form a dihydrate, while higher RH leads to penta- or hexahydrates [1]. | | Poor crystal yield or slow growth | The driving force (supersaturation) is insufficient or impurities are inhibiting growth [2] [3]. • Solution: Calculate and carefully increase the supersaturation ratio. Ensure reagent purity and use high-purity solvents to minimize interference from foreign ions or organic impurities [2]. | | Irregular crystal shape or size | The growth environment is unstable, or specific crystal faces are growing at different rates due to impurities [3]. • Solution: Maintain constant temperature and mixing speed. Identify and control the concentration of additives or impurities that may selectively adsorb to certain crystal faces and inhibit their growth [3]. |
While specific data for strychnine phosphate is limited, the table below summarizes the primary physicochemical parameters that universally influence crystal growth, based on studies of similar systems [2].
| Parameter | Influence on Crystallization | Experimental Consideration |
|---|---|---|
| Supersaturation Ratio (Ω) | Primary driving force for nucleation and growth; higher ratios accelerate kinetics but can promote imperfections [2]. | Calculate using ion activity product and solubility product (Ksp). Monitor concentration changes during process [2]. |
| pH | Affects speciation of ionic components and supersaturation; can alter crystal surface charge and growth rates [2]. | Critical for phosphate-containing species. Optimize for this compound system; control precisely with buffers. |
| Mg:N:P Molar Ratio | Stoichiometry determines available building blocks; deviation from ideal can limit yield or introduce impurities [2]. | In struvite system, ideal is 1:1:1. For this compound, determine optimal ratio experimentally. |
| Temperature | Influences solubility, supersaturation, and reaction kinetics; higher temperatures typically increase growth and nucleation rates [2]. | Determine solubility curve for this compound. Use controlled temperature for reproducible results. |
| Foreign Ions / Impurities | Can drastically inhibit growth by adsorbing to crystal surfaces and blocking kink sites [3]. | Use high-purity reagents. If source has consistent impurities, may need to incorporate into kinetic models [3]. |
This workflow outlines a systematic method for determining the optimal crystallization conditions for this compound. You can use the following diagram to guide your experimental process.
Step 1: Solution Preparation
Step 2: Establishing Supersaturation
Step 3: Crystallization and Monitoring
Step 4: Product Characterization
A primary challenge is that the search results do not contain specific thermodynamic or kinetic data (e.g., solubility curve, nucleation and growth rate orders) for This compound. The information on hydrate stability and interconversion is based on strychnine sulfate [1], which, while informative for a similar salt, may not directly translate.
Your initial experimental work should therefore focus on empirically determining these fundamental properties for this compound. The protocols and parameter controls outlined above will provide a solid foundation for this investigation.
FAQ 1: What are the most effective methods to enhance strychnine permeation? Research indicates that both chemical and physical strategies can significantly improve the transdermal flux of strychnine.
FAQ 2: Which chemical enhancers are recommended for strychnine? Evidence supports the use of several classes of chemical permeation enhancers.
The table below summarizes key options:
| Enhancer Category | Specific Examples | Proposed Mechanism of Action | Reported Efficacy/Notes |
|---|---|---|---|
| Fatty Acids | Capric Acid (C10), Lauric Acid [1] [5] [6] | Disrupts the highly organized structure of stratum corneum lipids; forms ion-pairs [1] [6]. | Str-C10 ion-pair showed the highest flux in its series [1]. Lauric acid with propylene glycol shows synergistic enhancement [5]. |
| Alcohols & Polyols | Propylene Glycol (PG), Ethanol [6] [4] | Solvates SC keratin, swells the stratum corneum, improves drug partitioning [6]. | In isolation, 50% PG diminished lidocaine flux; its value is in combination with other enhancers [4]. |
| Azone & Derivatives | Azone (Laurocapram) [6] | Promotes intercellular transport by fluidizing lipids [6]. | Effective when combined with PG [6]. |
| Surfactants | Sodium Cholate [2] | Increases vesicle deformability in nanocarrier systems like transliposomes [2]. | Used as an edge activator in optimized transliposomes [2]. |
FAQ 3: What are the ideal properties of a chemical permeation enhancer? An ideal permeation enhancer should be [6]:
Problem: Low Permeation Flux In Vitro This is a common issue where the drug fails to cross the skin barrier at the desired rate.
Potential Cause 1: Suboptimal Formulation Solubility and Partitioning.
Potential Cause 2: Inadequate Formulation Penetration Ability.
Problem: Skin Irritation or Toxicity Concerns Strychnine has a narrow therapeutic index, and some enhancers can cause irritation.
The table below consolidates key performance metrics from the research to aid in goal-setting and comparison for your experiments.
| Enhancement Strategy | Key Performance Metric | Reported Value | Control / Baseline | Source |
|---|---|---|---|---|
| Ion-Pair (Str-C10) | Permeation Flux (J) | 42.79 ± 19.86 µg/cm²/h | 5.08 ± 2.39 µg/cm²/h (Str) | [1] |
| Ion-Pair (General) | Flux Increase (Fold) | 2.2 to 8.4 fold | Unmodified Strychnine | [1] |
| Transliposomes (STCN-TLs) | Permeability Increase | 2.5 fold | STCN Solution | [2] |
| Transliposomes (Optimal) | Vesicle Size (VS) | 101.5 ± 2.14 nm | Not Applicable | [2] |
| Transliposomes (Optimal) | Entrapment Efficiency (EE) | 81.74 ± 1.43% | Not Applicable | [2] |
A key study investigated how pH affects strychnine's interaction with soils, which provides strong clues about its stability. The table below summarizes the findings:
| pH Condition | Sorption Level (to soil) | Key Finding |
|---|---|---|
| Alkaline (pH ~9) | Low (e.g., 54% in sandy soil) | Compound is more mobile and less likely to be bound. |
| Neutral to Acidic (pH 6.5-7) | Very High (up to 100%) | Compound is strongly bound and immobilized [1]. |
The research concluded that the sorption of strychnine increases substantially as the pH decreases [1]. This happens because strychnine is a basic compound that becomes increasingly cationic (positively charged) in acidic environments [1]. This positive charge allows it to bind more easily to negatively charged soil particles.
Since direct data is unavailable, you can adapt this general protocol to determine the stability of strychnine phosphate under your specific conditions.
Key Methodological Considerations:
Strychnine and its salts are highly toxic. The following information is crucial for safe laboratory work.
| Safety Aspect | Critical Information |
|---|---|
| Toxicity | Extremely toxic; LD₅₀ in dogs is approximately 0.5-0.75 mg/kg body weight [3]. |
| Mechanism of Action | Potent convulsant that acts as a competitive antagonist of glycine in the spinal cord and brainstem [3]. |
| Handling & Storage | Handle in a fume hood. Wear appropriate PPE (gloves, lab coat, safety glasses). Store in a tightly closed container in a cool, dry, well-ventilated area [4]. |
| First Aid / Antidote | No specific antidote exists. Treatment is supportive and symptomatic, focusing on controlling seizures (e.g., with benzodiazepines) and respiratory support [3]. |
Q1: Why is this compound used instead of strychnine base? The phosphate salt form is typically more soluble in water, which is advantageous for preparing standardized solutions for research or formulation. Strychnine base itself is a white, odorless, crystalline powder [3].
Q2: Are there other alkaloids in nux vomica that are relevant? Yes, nux vomica contains several alkaloids. Brucine is a major one and is important to note because it is chemically similar but significantly less toxic than strychnine. Research suggests brucine is responsible for much of the plant's claimed analgesic and anti-inflammatory activity [2]. The ratio of these alkaloids can affect biological activity and toxicity.
Q3: What is the environmental stability of strychnine? Studies show that strychnine released from treated grains into soil can be slow unless the grains are buried. Once in soil, it is rapidly sorbed, a process highly dependent on soil pH and texture. It does not appear to have cumulative toxicity, and sublethal doses are largely eliminated from the body within 48-72 hours [1] [3].
I hope this technical overview provides a solid foundation for your work. The experimental protocol outlined should help you generate the specific stability data you require.
Matrix effects occur when co-extracted compounds from a biological sample suppress or enhance the analyte's signal in the mass spectrometer, leading to inaccurate quantification. This is a significant challenge for strychnine analysis in complex matrices like liver, where endogenous compounds can cause substantial interference [1].
The table below summarizes the core problem and its impact on analysis.
| Aspect | Description |
|---|---|
| Core Problem | Co-extracted compounds from biological samples (e.g., lipids, proteins) interfere with the ionization of strychnine during LC-MS/MS analysis [1]. |
| Primary Consequence | Ion suppression, leading to reduced signal intensity, lower method sensitivity, and inaccurate quantification [1]. |
| Impact on Results | Poor precision, inaccurate recovery rates, and elevated limits of detection and quantification, compromising data reliability. |
A combination of sample preparation and instrumental techniques is required to overcome matrix effects. The following table compares the most effective solutions.
| Strategy | Mechanism of Action | Key Implementation Details | Effectiveness & Notes |
|---|---|---|---|
| Sample Cleanup (PSA) | Removes phospholipids, fatty acids, and other polar interferences via dispersive solid-phase extraction [2]. | Add 50 mg PSA to sample extract, shake for 1 min, and centrifuge [2]. | Highly effective for various matrices (livestock, fishery products); shown to yield excellent recovery and precision [2]. |
| Advanced MS Detection (MS³) | Improves selectivity by isolating a primary fragment ion and subjecting it to a second round of fragmentation [1]. | Use of an ion trap mass spectrometer to select a second-generation fragment ion as the confirmatory signal [1]. | Significantly reduces chromatographic interference and improves signal-to-noise ratio compared to MRM; ideal for complex/decomposed matrices [1]. |
| Optimized Extraction Solvent | Improves extraction selectivity for strychnine, reducing co-extraction of non-target compounds. | Use ethyl acetate with 2% ammonium hydroxide for extraction from tissues [2]. | The basic conditions enhance the recovery of the alkaloid strychnine. |
| Mobile Phase Modifiers | Reduces peak tailing and improves ionization efficiency in the mass spectrometer. | Use 0.1% formic acid in both water and acetonitrile as mobile phases [2]. | Promotes stable protonation of strychnine, enhancing signal intensity and consistency. |
This method, validated according to Codex guidelines, is suitable for muscle tissues, milk, and eggs [2].
This method is specifically designed for challenging matrices like decomposed liver, where matrix effects are most severe [1].
The following diagram illustrates the logical decision process for selecting the right strategy based on your sample type and instrumentation.
Why should I use acidic mobile phases for strychnine analysis? Strychnine contains amine groups that are easily protonated. Using 0.1% formic acid in the mobile phase promotes the formation of the stable [M+H]⁺ ion in positive electrospray ionization (ESI+) mode. This enhances ionization efficiency and signal stability, which helps counteract some of the variability introduced by matrix effects [2].
My laboratory does not have an MS³-capable instrument. Can I still achieve reliable results? Yes. For less complex matrices like muscle tissue or fish, reliable results can be achieved with a standard triple quadrupole MS/MS system by optimizing sample cleanup. The key is to use effective dSPE sorbents like PSA and a selective extraction solvent like ethyl acetate with 2% ammonium hydroxide to minimize co-extractives [2]. Ensuring good chromatographic separation also helps reduce matrix interference.
What is the biggest advantage of using MS³ over standard MRM? The primary advantage is greatly enhanced selectivity. MRM can still be affected by isobaric interferences that co-elute with the analyte. MS³ adds a third level of filtering by fragmenting a primary product ion, making it extremely unlikely for a matrix interference to mimic the exact same fragmentation pathway. This results in a much cleaner signal, lower background noise, and more confident confirmation of strychnine's presence, especially in dirty extracts [1].
| Challenge | Possible Causes | Solutions & Recommendations |
|---|---|---|
| Low Purity / Yield | Incomplete extraction, inefficient partitioning, co-extraction of impurities (e.g., brucine) [1] [2] | Optimize solvent system (e.g., toluene-ethyl acetate-ethanol); use acid-base purification; employ silica gel column chromatography [1]. |
| Inconsistent Analytical Results | Sample degradation, improper instrument calibration, insufficient method specificity [3] [2] | Validate method (specificity, linearity, recovery); use stable conditions (e.g., ambient temperature HILIC); employ internal standard (e.g., papaverine for GC/MS) [3] [4] [2]. |
| Poor Chromatography | Column overloading, solvent incompatibility, degraded analytical column | Use carbohydrate column for HILIC; isocratic elution (acetonitrile-water 90:10); ensure proper sample cleanup [2]. |
The table below summarizes validated methods from the literature that can be used for quality control during purification.
| Method | Sample Matrix | Key Parameters | Performance Data |
|---|---|---|---|
| HILIC-UV [2] | Crude seeds, processed products | Column: Carbohydrate; Mobile phase: Acetonitrile-Water (90:10); Flow: 1.0 mL/min; Detection: 254 nm. | Linearity: 0.1-200 μg/mL; Recovery: Strychnine: 99.9%, Brucine: 98.5%. |
| GC/MS [3] [4] | Biological tissues, fluids | Sample Prep: Liquid-liquid extraction with acid cleanup; Internal Standard: Papaverine. | LOQ: 0.1 μg/mL or μg/g; Recovery: 75.0% - 98.7%; Precision (CV): 4.8% - 10.5%. |
Protocol 1: HILIC-UV Analysis of Strychnine and Brucine in Seeds [2] This method is optimal for quality control of plant source material.
Protocol 2: GC/MS Determination of Strychnine in Tissues [3] [4] This method is highly specific and sensitive for trace analysis.
The following diagram outlines a generalized workflow for extracting and analyzing strychnine, integrating steps from the cited protocols and patent.
Strychnine and its derivatives are extremely toxic. Meticulous handling is non-negotiable.
Q1: What is the most critical parameter for achieving good separation of strychnine from brucine? For HILIC-UV analysis, the ratio of organic solvent in the mobile phase is crucial. A high ratio of acetonitrile (e.g., 90:10 acetonitrile to water) promotes hydrophilic interaction and effective separation on a carbohydrate column [2].
Q2: How can I improve the recovery and precision of strychnine in biological samples? Using a robust internal standard like papaverine during GC/MS analysis corrects for losses during sample preparation and instrumental variability, significantly improving both recovery (reportedly 75-98%) and precision (CV 4.8-10.5%) [3] [4].
Q3: Our purification process is inefficient. What is a common oversight? A common issue is insufficient cleanup of the crude extract. Implementing an acid-base purification step (as described in the general workflow) before column chromatography can dramatically reduce impurities and improve both the yield and purity of the final product [1].
To obtain more direct information on strychnine phosphate, you could:
The table below summarizes key aspects of strychnine covered in the search results, which provide context for its handling and analysis [1] [2] [3]:
| Aspect | Summary | Relevance to Method Development |
|---|---|---|
| Toxicity & Handling | Potent neurotoxin; lethal oral dosage of 1.5-2.0 mg/kg body weight [1] [3]. | Emphasizes extreme caution, requiring rigorous safety protocols (personal protective equipment, engineering controls) for any experimental work. |
| Analytical Methods | Commonly determined in biological fluids using GC-MS, LC-MS, HPLC [1] [2]. | Provides established techniques for verifying strychnine identity and purity in final products or reaction mixtures. |
| Extraction Techniques | Preconcentration from complex biological matrices using methods like HF-LPME, SDME, DLLME, MSPE [1]. | Offers principles of isolating and purifying strychnine from mixtures, which may be applicable to purifying its phosphate derivative. |
Since direct information on "strychnine phosphate" is unavailable, your technical support center can be structured to guide users through general reaction optimization and problem-solving. The following workflow outlines a logical troubleshooting progression.
Based on this workflow, your FAQs and guides could address these common problem areas:
Problem: Low or No Conversion of Strychnine
Problem: Formation of Side Products or Degradation
To find the specific experimental details you need, I suggest exploring these directions:
| Method | Stationary Phase | Mobile Phase | Flow Rate | Detection | Key Application / Note |
|---|---|---|---|---|---|
| Reverse Phase HPLC [1] | Bondapak C18 (30 cm x 4 mm ID) | Methanol:0.005M Phosphate Buffer (40:60) | 1.5 mL/min | UV @ 254 nm | Stomach contents, grain bait; runtime ~3.5 min |
| Stability-Indicating RP-LC [2] | HiQ Sil C18 (25 cm x 4.6 mm ID, 5µm) | Methanol:KH2PO4 Buffer pH 3 (50:50) | 0.7 mL/min | UV @ 254 nm | Polyherbal formulation; validated for stability |
| GC/MS (SIM Mode) [3] [4] | N/A (Gas Chromatography) | N/A | N/A | Mass Spectrometry | Biological tissues/fluids; papaverine as internal standard |
Here are the detailed methodologies for the key techniques cited.
1. HPLC Determination using a Reverse Phase System [1]
2. GC/MS Determination in Tissues [3] [4]
3. Stability-Indicating RP-LC Method for a Herbal Formulation [2]
This workflow outlines a logical approach to diagnose and resolve analytical interference issues with strychnine phosphate.
Q: What is the most common cause of strychnine interference in complex samples like herbal formulations? A: In multi-component samples, the primary source of interference is co-elution of other compounds with similar polarity, particularly other alkaloids like brucine. Using a stability-indicating method that can separate strychnine from its major and minor degradation products is crucial. The RP-LC method with a C18 column and pH-controlled mobile phase is designed for this purpose [2].
Q: My HPLC peaks are broad or have poor resolution. What should I adjust first? A: First, check your mobile phase pH and buffer concentration. A phosphate buffer (10 mmol, pH 3) is used in one method to achieve good separation [2]. Using a fresh, correctly prepared buffer is essential for peak shape. Second, ensure your column is compatible with the mobile phase and has not degraded.
Q: How can I definitively confirm that my peak is strychnine and not an interferent? A: Gas Chromatography-Mass Spectrometry (GC/MS) is the gold standard for confirmation. It provides a highly specific fingerprint for strychnine, distinguishing it from other compounds with near-certainty. This is especially important in forensic toxicology or when analyzing complex biological matrices [3] [4] [5].
Q: Are there any safety considerations for handling this compound in the lab? A: Yes. Strychnine and its salts are extremely toxic and must be handled with extreme care. Search results consistently classify it as a hazardous material (Hazmat). Always refer to the Safety Data Sheet (SDS) for the specific product you are using and follow all local safety regulations for toxic substances [6] [7].
Strychnine sulfate is the most prevalent and thoroughly studied form in scientific literature. Its toxicity is inherent to the strychnine cation, and its properties can be significantly influenced by its physical form, particularly its hydration state.
The diagram below illustrates the complex, moisture-dependent interconversion pathways between these hydrate forms:
The extreme toxicity of all strychnine salts stems from the strychnine molecule itself. The following table summarizes the key toxicological data, which is generally attributed to strychnine regardless of the anion [2] [3].
| Aspect | Description |
|---|---|
| Mechanism of Action | Competitive antagonism of the inhibitory neurotransmitter glycine and acetylcholine receptors in the spinal cord and brain [3]. |
| Primary Effect | Disinhibition of motor neurons, leading to dramatically increased muscular activity [2]. |
| Reported Lethal Doses (Strychnine) | Human Oral LDLo: ~5-120 mg/kg (varies widely) [2]. Rat Oral LD₅₀: ~2-16 mg/kg [2]. Mouse Oral LD₅₀: ~2 mg/kg [3]. | | Clinical Signs | Agitation, hypersensitivity to stimuli, muscle stiffness, and tetanic convulsions with intact consciousness. Death results from spasm of respiratory muscles [2]. | | Diagnosis | Based on exposure history, clinical signs, and chemical identification in stomach content, blood, or organs using GC-MS [2]. |
For a rigorous comparison of strychnine salts, the following experimental approaches, as evidenced in the literature, are critical.
| Experiment | Detailed Methodology & Key Parameters |
|---|
| Acute Toxicity (LD₅₀) | Protocol: Following OECD Guideline 423. Administer a single oral dose to groups of laboratory rodents (e.g., rats). Observe for 14 days for mortality and clinical signs (muscle twitches, convulsions). Key Measurements: Mortality at each dose level. Clinical observation scores for convulsion severity and frequency. Calculate LD₅₀ using an appropriate statistical method (e.g., probit analysis) [2]. | | In Vitro Cytotoxicity | Protocol: MTT Assay on mammalian cell lines (e.g., Vero kidney cells). Treat cells with a range of concentrations of each salt for 24-72 hours. Add MTT reagent, incubate, and dissolve the resulting formazan crystals. Key Measurements: Absorbance at 570nm. Calculate cell viability percentage and IC₅₀ values (concentration that inhibits 50% of cell growth) for each salt [4]. | | Solid-State Characterization | Protocol: Gravimetric Moisture Sorption Analysis. Place a sample on a microbalance in a controlled humidity chamber. Measure weight change as humidity is ramped from 0% to 95% RH and back. Key Measurements: Weight gain/loss at each RH step. Construct sorption/desorption isotherms to identify hydrate formation, stability zones, and hygroscopicity [1]. | | Molecular Interaction Studies | Protocol: Molecular Docking. Retrieve 3D protein structure of target (e.g., glycine receptor) from PDB. Prepare ligand structures (strychnine ion) and perform docking simulations (e.g., with AutoDock Vina). Key Measurements: Binding affinity (kcal/mol) and binding pose analysis within the receptor's active site [5]. |
The absence of direct data on strychnine phosphate presents a clear research opportunity. The established knowledge around strychnine sulfate strongly suggests that the anion choice and resulting solid-form properties are critical factors that should not be overlooked.
Future comparative studies should specifically investigate:
| Ligand | Binding Affinity (Kd) | Receptor Type & Experimental Model |
|---|---|---|
| Strychnine | ~0.03 μM (30 nM) | Synaptic membrane fractions of rat spinal cord [1] |
| Glycine | ~10 μM | Synaptic membrane fractions of rat spinal cord [1] |
The quantitative data in the table above was obtained using a radioligand binding assay with [3H]strychnine [1] [2]. Here is a summary of the core methodology:
[3H]strychnine.[3H]strychnine was found to be saturable. Glycine and other amino acids were able to displace the bound strychnine in a manner that paralleled their known neurophysiological activity [1].This protocol established that strychnine binding is associated with the glycine receptor's ionic conductance mechanism [2].
Glycine receptors (GlyRs) are ligand-gated ion channels (a type of "Cys-loop receptor") that mediate fast inhibitory neurotransmission in the spinal cord and brainstem [3] [4]. The following diagram illustrates how glycine and strychnine interact with the receptor.
As the diagram shows:
[3H]strychnine a quintessential tool for radioligand binding studies and receptor purification [3] [1].
| Technique | Key Application Context | Sample Preparation (Extraction & Clean-up) | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages & Limitations |
|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Safety management in livestock & fishery products [1] | Ethyl acetate with 2% ammonium hydroxide; Primary-Secondary Amine (PSA) for purification [1] | LOQ: 0.005 mg/kg [1] | Advantages: High sensitivity and specificity, reliable confirmation of identity, meets international validation guidelines [1]. Limitations: Requires expensive instrumentation and operational expertise. | | High-Pressure Liquid Chromatography (HPLC-UV) | Analysis of stomach contents, grain baits, and herbal formulations [2] [3] | Alkaline (NaOH) digestion followed by chloroform extraction [2] | LOD: ~5 ng (on-column) [2] | Advantages: Widely accessible, robust, and cost-effective for routine analysis [2] [3]. Limitations: Less specific than MS, potential for interference from complex matrices. | | Gas Chromatography-Mass Spectrometry (GC-MS) | Forensic toxicology (blood, tissues) [4] [5] | Solid-Phase Extraction (SPE) with Oasis HLB cartridges [5] | LOD: 0.03 pg/mL (in blood) [5] | Advantages: Excellent sensitivity and resolution, extensive forensic application libraries [4] [5]. Limitations: May require derivatization; sample preparation can be complex. | | Electrochemical Methods | Research and potential for portable sensing (e.g., in plasma, urine) [6] | Liquid-liquid extraction or use of Molecularly Imprinted Polymers (MIPs) [6] | LOD: Comparable to some chromatographic methods (good sensitivity) [6] | Advantages: Potential for low-cost, rapid, and portable analysis [6]. Limitations: Mostly in research phase; can be less selective in complex biological samples. |
Here is a deeper look into the methodologies for two of the most robust techniques.
This protocol is based on a method developed for detecting strychnine in livestock and fishery products, validated according to Codex guidelines [1].
Sample Preparation:
LC-MS/MS Conditions:
The workflow for this method can be visualized as follows:
This protocol outlines a sensitive method for determining strychnine in human blood for forensic purposes [5].
Sample Preparation:
GC-MS Conditions:
| Delivery System | Key Composition | Key Performance Metrics | Experimental Model | Key Findings / Enhancement |
|---|
| Transliposomes (Nanocarrier) [1] | Lipoid S100, Cholesterol, Sodium Cholate | VS: 101.5 ± 2.14 nm PDI: 0.218 ± 0.12 EE: 81.74 ± 1.43% IVR: 85.39 ± 2.33% | Ex vivo rat skin | 2.5-fold increase in skin permeability compared to strychnine solution; improved dermatokinetics (higher Cskin max and AUC0-8). | | Ion-Pair Compounds [2] | Strychnine-fatty acid compounds (e.g., Str-C10) | Permeation Flux (J): 42.79 ± 19.86 µg/cm²/h (Str-C10) Enhancement Ratio: 2.2 to 8.4 times that of pure Str | In vitro permeation | Str-C10 showed the highest permeation; increased affinity for skin lipids and viable skin due to altered physicochemical properties. | | Iontophoresis [3] | Strychnine Sulfate | Not Quantified (Historical Report) | In vivo (rabbits) | One of the first demonstrations that cationic strychnine could be driven across the skin from the anode chamber. | | Conventional Gel (Control) [1] | Standard gel base | Used as a baseline for comparison | Ex vivo rat skin, in vivo rat | Lower skin permeability and dermatokinetic parameters compared to transliposomal nanogel. |
For researchers to replicate and evaluate these studies, here are the detailed methodologies from the key experiments.
The development of STCN-TLs was a systematic process:
This study focused on modifying the drug itself to enhance skin penetration:
The following diagrams illustrate the logical relationships and experimental workflows for the two primary advanced methods discussed.
The diagram below details the structure-activity relationship discovered in the ion-pair study, which is critical for selecting the optimal fatty acid chain length.
The complete biosynthetic pathway for strychnine was elucidated in 2022 by researchers from the Max Planck Institute for Chemical Ecology [1] [2] [3]. The table below summarizes the key findings regarding the pathway's validation.
| Aspect of Validation | Key Findings |
|---|---|
| Overall Approach | Comparative transcriptomics of two Strychnos species, combined with "chemical logic" to hypothesize enzymatic functions [2] [3]. |
| Key Experimental Method | Transient gene expression in the model plant Nicotiana benthamiana (tobacco) to test enzyme activity [2] [3]. |
| Number of Enzymes Identified | A total of 9 enzymes were discovered to be involved in the pathway [3]. |
| A Critical Non-Enzymatic Step | The final conversion of prestrychnine to strychnine occurs spontaneously without enzyme catalysis [1] [2] [3]. |
| Key Pathway Divergence | A single amino acid change in a specific enzyme (acetyl transferase to malonyl transferase) diverts the pathway from producing diaboline to prestrychnine [1]. |
The following diagram illustrates the multi-step process researchers used to identify and validate the enzymes in the strychnine biosynthetic pathway.
The general methodology involved several key stages [2] [3]:
Based on the elucidated pathway, the following map outlines the key intermediates and the decisive branching point controlled by a single enzyme.
The successful elucidation and validation of this pathway open new avenues for drug discovery and production [1] [2] [3]: